Isorhamnetin 3-O-glucoside
Description
isorhamnetin-3-O-glucoside has been reported in Anoectochilus formosanus, Halocnemum strobilaceum, and other organisms with data available.
Isorhamnetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
from the flowers of Persea gratissima; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-LFXZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311218 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-82-7 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin 3-O-glucoside is a naturally occurring flavonol glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of isorhamnetin, it belongs to the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and an exploration of its biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.
Natural Sources of this compound
This compound is found in a variety of plants, including fruits, vegetables, and medicinal herbs. Its concentration can vary significantly depending on the plant species, cultivar, part of the plant, and growing conditions. The following tables summarize the quantitative data available for notable natural sources.
Quantitative Data of this compound in Various Plant Sources
| Plant Species | Common Name | Plant Part | Concentration (mg/100g DW unless otherwise specified) | Reference(s) |
| Hippophae rhamnoides | Sea Buckthorn | Berries | 62.0 - 217.0 | [1] |
| Opuntia ficus-indica | Prickly Pear | Cladodes | 149.71 ± 10.13 | [2] |
| Opuntia ficus-indica | Prickly Pear | Pulps | 184.14 ± 14.91 | [2] |
| Opuntia ficus-indica | Prickly Pear | Peels | 223.66 ± 14.44 | [2] |
| Pyrus communis | Pear | Whole Fruit | 0.45 mg/100g FW | [3] |
| Vitis vinifera | Green Grape | Fruit | 0.17 mg/100g FW | [4] |
| Allium cepa | Onion | Bulb | Present, but quantification varies | [1] |
| Oryza sativa | Rice | Varieties | Widely distributed, one of the most abundant flavonoids | [1] |
| Brassica juncea | Mustard Leaf | Leaves | Present | [1] |
| Vaccinium corymbosum | Blueberry | Fruit | Detected | [1] |
| Vaccinium myrtillus | Bilberry | Fruit | Detected | [1] |
| Sambucus nigra | Elderberry | Fruit | Present | [1] |
| Calendula officinalis | Marigold | Florets | Present | [5] |
| Ginkgo biloba | Ginkgo | Leaves | Present | [1] |
| Prunus amygdalus | Almond | Skin | Present | [4] |
DW: Dry Weight, FW: Fresh Weight
Experimental Protocols for Extraction and Purification
The efficient extraction and purification of this compound are crucial for its subsequent analysis and biological evaluation. Various methods have been developed, ranging from conventional solvent extraction to more advanced techniques.
Conventional Solvent Extraction from Opuntia ficus-indica
This protocol describes a standard method for the extraction and partitioning of flavonoids from prickly pear cladodes.
Methodology:
-
Sample Preparation: Air-dried and powdered cladodes of Opuntia ficus-indica are used as the starting material.
-
Extraction: The powdered plant material is subjected to maceration with 70% ethanol at room temperature for 24 hours. The process is repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Solvent Partitioning: The concentrated aqueous extract is successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions.
-
Purification: The fraction containing the target compound is further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol). Fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing pure this compound.
Microwave-Assisted Extraction (MAE) from Calendula officinalis
MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process.
Methodology:
-
Sample Preparation: Dried and powdered florets of Calendula officinalis are used.
-
Extraction Parameters:
-
Solvent: 70% Ethanol in water.
-
Solvent-to-Solid Ratio: 20:1 (mL/g).
-
Microwave Power: 500 W.
-
Extraction Time: 3 minutes.
-
-
Procedure: The plant material is mixed with the extraction solvent in a microwave-safe vessel. The mixture is then irradiated under the specified conditions.
-
Post-Extraction: After extraction, the mixture is cooled and filtered. The filtrate can be further concentrated and purified using chromatographic techniques as described in the conventional method.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, most commonly CO2, as the extraction solvent.
Methodology:
-
Sample Preparation: Freeze-dried and powdered plant material is used.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Co-solvent: Ethanol is often added to improve the extraction efficiency of polar compounds like glycosides.
-
Pressure and Temperature: These parameters are optimized for each specific plant matrix, but typically range from 10 to 40 MPa and 40 to 80°C.
-
-
Procedure: The prepared plant material is packed into an extraction vessel. Supercritical CO2, with or without a co-solvent, is then passed through the vessel.
-
Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel. The resulting extract can be further purified.
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.
The key steps are:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) then produce p-coumaroyl-CoA.
-
Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.
-
Flavonol Formation: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to dihydroquercetin. Flavonol synthase (FLS) then oxidizes dihydroquercetin to form the flavonol quercetin.
-
Methylation: Quercetin is methylated at the 3'-hydroxyl group by an O-methyltransferase (OMT) to yield isorhamnetin.[6]
-
Glycosylation: Finally, a glucosyl group is transferred from UDP-glucose to the 3-hydroxyl group of isorhamnetin, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT), to form this compound.[5][7]
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from L-Phenylalanine.
General Experimental Workflow for Extraction and Purification
Caption: General workflow for this compound extraction.
Signaling Pathways Modulated by Isorhamnetin and its Glycosides
While research on the specific signaling pathways modulated by this compound is ongoing, studies on its aglycone, isorhamnetin, and related glycosides have revealed interactions with several key cellular signaling cascades. These findings provide a foundation for understanding the potential mechanisms of action of this compound.
Isorhamnetin has been shown to modulate the following pathways:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Isorhamnetin can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammation. Isorhamnetin has been reported to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[5]
-
PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway plays a crucial role in cell survival, growth, and metabolism. Isorhamnetin has been shown to modulate PI3K/AKT signaling, which may contribute to its anti-diabetic and anti-cancer activities.[9][10]
-
JNK (c-Jun N-terminal kinase) and p38 Pathways: Isorhamnetin-3-O-glucuronide, a related glycoside, has been found to suppress the activation of JNK and p38, which are involved in inflammatory responses.[11]
The glycosylation of isorhamnetin can influence its bioavailability and interaction with cellular targets, suggesting that this compound may have distinct or more potent effects on these and other signaling pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by this compound.
Conclusion
This compound is a widely distributed flavonol with significant potential for drug development. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in the selection of promising plant materials. The detailed experimental protocols for extraction and purification offer practical guidance for researchers. Furthermore, the elucidation of its biosynthetic pathway provides a basis for potential metabolic engineering approaches to enhance its production. As research continues to unravel the specific signaling pathways modulated by this compound, its therapeutic applications are likely to expand, making it a molecule of continued interest in the fields of pharmacology and medicinal chemistry.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Antiplatelet Activity of Isorhamnetin via Mitochondrial Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isorhamnetin Exhibits Hypoglycemic Activity and Targets PI3K/AKT and COX-2 Pathways in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorhamnetin 3-O-glucoside: A Technical Guide to its Antioxidant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the antioxidant mechanisms of Isorhamnetin 3-O-glucoside, a significant flavonoid glycoside found in various medicinal and dietary plants.[1][2] The document delves into its direct radical scavenging capabilities, its role in modulating endogenous antioxidant systems, and its influence on key cellular signaling pathways. This guide is intended to serve as a resource for professionals engaged in the research and development of novel therapeutic agents targeting oxidative stress-related pathologies.
Overview of Antioxidant Action
This compound exerts its antioxidant effects through a dual mechanism:
-
Direct Antioxidant Activity: Involves the direct scavenging of reactive oxygen species (ROS) and other free radicals.[3][4] The chemical structure of the isorhamnetin aglycone, with its multiple hydroxyl groups, allows it to donate hydrogen atoms, thereby neutralizing and stabilizing these reactive molecules.[5]
-
Indirect Antioxidant Activity: Involves the modulation of cellular processes to bolster the endogenous antioxidant defense system. This is primarily achieved by activating the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant and cytoprotective enzymes.[6][7]
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound and its related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates higher antioxidant potency.
Table 1: In Vitro Radical Scavenging Activity (IC50 Values)
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| This compound | DPPH | 11.76 µM | [5] |
| Isorhamnetin 3-O-β-D-Glucoside | DPPH | 3.16 µg/ml | [5] |
| Isorhamnetin 3-O-β-D-Glucoside | ABTS | 44.93 µg/ml | [5] |
| Narcissin (Isorhamnetin 3-O-rutinoside) | DPPH | 9.01 µM | [5] |
| Isorhamnetin (Aglycone) | DPPH | 24.61 µM | [5] |
| Isorhamnetin (Aglycone) | ABTS | 14.54 µM |[5] |
Table 2: Cellular Antioxidant and Enzyme Inhibitory Activity
| Compound | Assay | Effect | Reference |
|---|---|---|---|
| Isorhamnetin 3-O-robinobioside | Cellular Antioxidant Activity (K562 cells) | IC50: 0.225 mg/ml | [5][8] |
| This compound | α-amylase Inhibition | IC50: 0.16 µM | [9] |
| this compound | α-glucosidase Inhibition | IC50: 0.09 µM |[9] |
Core Antioxidant Mechanisms
This compound has demonstrated dose-dependent scavenging activity against a variety of free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl, and carbon-centered radicals.[3][4] This activity significantly reduces levels of intracellular ROS.[3][4] The compound also inhibits the oxidative damage of purified genomic DNA.[3]
A crucial aspect of the antioxidant mechanism is the ability of this compound to enhance the cell's intrinsic antioxidant capacity. It achieves this by increasing the levels of intracellular glutathione (GSH) and boosting the expression and activity of key antioxidant enzymes.[3][4]
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[6]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[6][10]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[6]
-
Glutathione Reductase (GR): Regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[3]
-
Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.[3][7]
Treatment with this compound significantly elevates the expression levels of SOD, catalase, glutathione reductase, and HO-1.[3][4]
Isorhamnetin and its glycosides exert significant control over signaling pathways that regulate the cellular response to oxidative stress and inflammation.
3.3.1. The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][7]
-
Mechanism of Action: Under homeostatic conditions, Nrf2 is anchored in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[6][11] Oxidative stress, or induction by compounds like isorhamnetin, causes conformational changes in Keap1, disrupting the Nrf2-Keap1 interaction.[11] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus.[7][11]
-
Transcriptional Activation: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[7][11] This binding initiates the transcription of a broad array of protective genes, including those for SOD, CAT, GPx, and HO-1.[6][11][12]
-
Isorhamnetin's Role: Isorhamnetin has been shown to increase the nuclear translocation of Nrf2, enhance ARE reporter gene activity, and increase the protein levels of HO-1 and glutamate-cysteine ligase (GCL), leading to increased intracellular GSH levels.[7] It may activate this pathway by promoting the degradation of Keap1.[11][13]
Caption: Activation of the Nrf2/ARE Pathway by this compound.
3.3.2. The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, which is intricately linked with oxidative stress.[6]
-
Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli and oxidative stress lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus. There, it promotes the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6]
-
Isorhamnetin's Role: Isorhamnetin has been shown to inhibit NF-κB activation.[6][10][14] This action decreases the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response that both contributes to and results from oxidative stress.[6]
Caption: Inhibition of NF-κB Signaling by this compound.
Key Experimental Protocols
The following are standardized protocols for assessing the antioxidant activity of compounds like this compound.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the scavenging activity.[5]
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Solvent (Methanol or ethanol).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add a fixed volume of the DPPH solution to an equal volume of the sample solutions in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
This cell-based assay measures the antioxidant capacity of a compound within a biologically relevant system.
-
Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS (induced by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, resulting in reduced fluorescence.[5]
-
Reagents & Materials:
-
Cell line (e.g., HepG2, K562).
-
DCFH-DA solution.
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator.
-
Test compound and positive control (e.g., Quercetin).
-
Culture medium and PBS.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Remove media and wash cells with PBS.
-
Treat cells with the test compound at various concentrations along with DCFH-DA for a specified incubation period (e.g., 1 hour).
-
Remove the solution, wash the cells with PBS.
-
Add the ROS initiator (e.g., AAPH) to induce oxidative stress.
-
Immediately measure fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) using an emission wavelength of ~535 nm and an excitation wavelength of ~485 nm.
-
Calculate the area under the curve from the fluorescence kinetics plot.
-
Determine the CAA value, often expressed as quercetin equivalents (QE).
-
Caption: General Workflow for Assessing Antioxidant Activity and Mechanism.
Conclusion
This compound exhibits a robust and multifaceted antioxidant mechanism. It acts directly by scavenging harmful free radicals and indirectly by significantly enhancing the endogenous antioxidant defense network. Its ability to activate the Nrf2 pathway, leading to the coordinated upregulation of numerous protective enzymes, is a key feature of its cytoprotective action. Concurrently, its inhibition of the pro-inflammatory NF-κB pathway helps to quell the cycle of inflammation and oxidative stress. These combined mechanisms underscore the potential of this compound as a lead compound for the development of therapeutics aimed at preventing and treating diseases rooted in oxidative damage.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isorhamnetin Alleviates Airway Inflammation by Regulating the Nrf2/Keap1 Pathway in a Mouse Model of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isorhamnetin as a promising agent for reducing diabetes-induced cardiac damage: insights into antioxidant and enzyme regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isorhamnetin Alleviates Airway Inflammation by Regulating the Nrf2/Keap1 Pathway in a Mouse Model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Anti-inflammatory Properties of Isorhamnetin 3-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isorhamnetin 3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potent anti-inflammatory activities. This document provides an in-depth technical overview of its mechanisms of action, supported by quantitative data from a range of preclinical studies. It details the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide summarizes key experimental findings in structured tables, provides detailed experimental protocols for reproducibility, and visualizes the core signaling pathways and workflows using Graphviz diagrams. The collective evidence positions this compound and its related glycosides as promising candidates for the development of novel anti-inflammatory therapeutics.
Core Mechanisms of Anti-inflammatory Action
This compound and its aglycone, isorhamnetin, exert their anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]
Isorhamnetin and its glycosides have been shown to effectively inhibit this pathway.[4][5][6][7][8] Studies demonstrate that these compounds can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65, thereby suppressing the expression of downstream inflammatory mediators.[2][8][9] This mechanism is a primary contributor to its anti-inflammatory effects.[7]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK), are crucial signaling molecules that regulate a wide array of cellular processes, including inflammation.[5][10] Inflammatory stimuli like LPS activate these kinases through phosphorylation.[1] Activated p38 and JNK, in particular, contribute to the production of pro-inflammatory cytokines and mediators.[10][11]
Isorhamnetin 3-O-glucuronide has been shown to attenuate the LPS-induced activation of JNK and p38 in a concentration-dependent manner in RAW264.7 macrophage cells.[10][11][12] Similarly, isorhamnetin treatment inhibited the phosphorylation of the MAPK and NF-κB pathways induced by TNF-α in human bronchial epithelial cells.[13] By suppressing the phosphorylation of these key kinases, this compound disrupts the downstream signaling that leads to an inflammatory response.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under normal conditions, Nrf2 is kept inactive by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[2] This binding initiates the transcription of various protective genes, most notably heme oxygenase-1 (HO-1).[14][15] HO-1 has potent anti-inflammatory properties, and its induction can suppress the expression of pro-inflammatory mediators.[15][16]
Isorhamnetin has been identified as an activator of the Nrf2 pathway.[2][14] It promotes the nuclear translocation of Nrf2, increases ARE reporter gene activity, and augments the expression of HO-1.[5][14][16] The resulting increase in HO-1 contributes significantly to the anti-inflammatory effects of isorhamnetin by reducing reactive oxygen species (ROS) production, which in turn can inhibit the expression of inflammatory proteins like COX-2.[15][16]
Quantitative Data Presentation
The anti-inflammatory efficacy of this compound and related compounds has been quantified in numerous preclinical models. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects
| Compound/Extract | Model System | Concentration | Effect | Reference |
| This compound | PHA-stimulated human PBMCs | 100 µM | Inhibition of TNF-α, IL-1β, IL-6 | [5] |
| This compound | TNF-α-stimulated MG-63 cells | 100 µg/mL | Inhibition of IL-6 production | [5][12] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | LPS-stimulated RAW 264.7 cells | 125 ng/mL | 68.7 ± 5.0% suppression of NO production | [6] |
| Isorhamnetin | TNF-α-stimulated BEAS-2B cells | 20 & 40 µM | Significant decrease in IL-1β, IL-6, IL-8 | [2][13] |
| Isorhamnetin | Aβ-activated HMC3 microglia | 10 µM | Reduction in secreted IL-6 | [9] |
| Isorhamnetin-3-O-glucuronide | LPS-stimulated RAW264.7 cells | Conc.-dependent | Suppression of NO and PGE2 secretion | [10][11] |
| Isorhamnetin-3-O-glucosylrhamnoside | HT-29 RFP cells | IC₅₀: 53.72 µg/mL | Inhibition of cell viability | [17] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound/Extract | Animal Model | Dosage | Effect | Reference |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | Croton oil-induced ear edema (mouse) | Topical | 77.4 ± 5.7% inhibition of edema | [6] |
| Isorhamnetin 3-O-galactoside | CCl₄-induced hepatic damage (mouse) | 100 mg/kg | Reduced serum TNF-α levels; attenuated iNOS/COX-2 expression | [5] |
| Isorhamnetin | Carrageenan-induced paw edema (rat) | Administration | Decreased the number of COX-2 positive cells | [15][16] |
| Isorhamnetin | HFD/STZ diabetic mice | 10 mg/kg/day | Significant reduction in serum IL-6 levels | [18][19] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro LPS-Induced Inflammation in Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.[1]
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 100 ng/mL to 1 µg/mL) to the media and incubating for a specified period (e.g., 24 hours).[1][6]
-
Sample Collection: Post-incubation, the cell culture supernatant is collected for nitric oxide and cytokine analysis. The cells are washed with PBS and lysed for subsequent protein analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
50-100 µL of collected supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at ~540 nm using a microplate reader.
-
Nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant or serum.
-
Procedure:
-
Commercial ELISA kits are used according to the manufacturer's instructions.
-
Briefly, microplate wells pre-coated with a capture antibody for the target cytokine are incubated with the collected samples.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
Cytokine concentrations are calculated based on a standard curve.[13][20]
-
Western Blotting for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of NF-κB, JNK, p38) in cell lysates.
-
Procedure:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with a primary antibody specific to the target protein.
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[13]
-
In Vivo Carrageenan-Induced Paw Edema
-
Principle: This is a standard acute inflammation model used to evaluate the anti-edematous effects of compounds.[21] Carrageenan injection induces a biphasic inflammatory response.[21][22]
-
Procedure:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Treatment: Animals are pre-treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a reference drug (e.g., indomethacin) 30-60 minutes before carrageenan injection.[21][23]
-
Induction: The initial volume of the right hind paw is measured using a plethysmometer.[23] Then, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar surface of the paw.[23]
-
Measurement: Paw volume is measured again at regular intervals (e.g., every hour for 5-6 hours) after the carrageenan injection.[21][23][24]
-
Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
-
Conclusion
The body of evidence strongly supports the anti-inflammatory properties of this compound and its related forms. Its multi-pronged mechanism of action, involving the concurrent inhibition of the pro-inflammatory NF-κB and MAPK pathways and the activation of the protective Nrf2/HO-1 antioxidant pathway, underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in reducing key inflammatory mediators and responses. The detailed protocols provided herein offer a framework for further investigation and validation. As a natural product with a well-defined mechanistic profile, this compound represents a compelling lead compound for the development of next-generation anti-inflammatory agents for a variety of inflammatory conditions.
References
- 1. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammato ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08059G [pubs.rsc.org]
- 4. Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Isorhamnetin Attenuated the Release of Interleukin-6 from β-Amyloid-Activated Microglia and Mitigated Interleukin-6-Mediated Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 13. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isorhamnetin Alleviates High Glucose-Aggravated Inflammatory Response and Apoptosis in Oxygen-Glucose Deprivation and Reoxygenation-Induced HT22 Hippocampal Neurons Through Akt/SIRT1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thaiscience.info [thaiscience.info]
- 22. researchgate.net [researchgate.net]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In Vitro Anti-Cancer Effects of Isorhamnetin 3-O-glucoside: A Technical Guide
Abstract
Isorhamnetin 3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention for its potential as a chemotherapeutic agent. As a derivative of isorhamnetin, it is found in various medicinal plants, including Hippophae rhamnoides L. and Ginkgo biloba[1]. This technical document provides an in-depth overview of the in vitro anti-cancer properties of this compound and its aglycone, isorhamnetin. It details the molecular mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. This guide synthesizes quantitative data from multiple studies into structured tables and provides detailed protocols for key experimental assays. Furthermore, it employs Graphviz visualizations to illustrate complex signaling cascades and experimental workflows, serving as a comprehensive resource for researchers in oncology and drug discovery.
Mechanisms of Anti-Cancer Action
Isorhamnetin and its glycosides exert their anti-cancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Isorhamnetin has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways[1][2]. A study on a closely related compound, isorhamnetin-3-O-glucosyl-pentoside, in HT-29 human colon cancer cells demonstrated a significant induction of apoptosis characterized by an increased Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential[3]. This suggests the activation of the intrinsic pathway. The activation cascade typically involves the release of cytochrome c from the mitochondria, which forms an apoptosome with Apaf-1, leading to the activation of caspase-9 and, subsequently, the executioner caspase-3[2]. The extrinsic pathway can also be triggered, involving the activation of caspase-8[2][4].
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Isorhamnetin and its derivatives have been shown to halt this process, most commonly at the G2/M checkpoint[1]. In gallbladder cancer cells (NOZ and GBC-SD), isorhamnetin treatment led to a dose-dependent accumulation of cells in the G2/M phase[5]. This arrest is typically achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, isorhamnetin has been found to downregulate the expression of Cyclin B1 and its partner cyclin-dependent kinase 1 (CDK1), a complex essential for entry into mitosis[2][5]. Concurrently, it can upregulate CDK inhibitors such as p27 and the tumor suppressor p53[5].
Modulation of Key Signaling Pathways
Isorhamnetin's anti-cancer activity is further attributed to its ability to interfere with critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancers[6]. Isorhamnetin has been demonstrated to suppress the proliferation of colon and breast cancer cells by inhibiting this pathway[6][7]. It achieves this by decreasing the phosphorylation levels of key components, including Akt and the downstream effectors mTOR, p70S6K, and 4E-BP1, thereby hindering protein synthesis and cell growth[6][7].
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to the nucleus to control gene expression related to proliferation, differentiation, and stress responses[8]. Isorhamnetin and its glycosides modulate these pathways to exert anti-inflammatory and anti-cancer effects[2][8]. For instance, isorhamnetin 3-O-glucuronide was found to suppress the activation of JNK and p38 in macrophage cells[9]. By inhibiting the phosphorylation of these kinases, Isorhamnetin can block downstream signaling that promotes cancer cell survival and inflammation[10][11].
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and in promoting cancer cell survival by upregulating anti-apoptotic genes[12]. Isorhamnetin has been shown to inhibit the activation of NF-κB[2][13]. It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes. This inhibition reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and sensitizes cancer cells to apoptosis[8][12].
Quantitative Data Summary
The following tables summarize the quantitative effects of Isorhamnetin and its glycosides on various cancer cell lines as reported in the literature. It is important to note that data for the specific 3-O-glucoside form is limited, and often studies utilize the aglycone, isorhamnetin, or other glycoside forms.
Table 1: Effects on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
|---|---|---|---|---|---|
| Isorhamnetin | HT-29 | Colorectal Adenocarcinoma | LDH | Significant decrease at 40-150 µM | [14] |
| Isorhamnetin | SW480, HT-29 | Colon Cancer | MTT | Dose-dependent inhibition | [6] |
| Isorhamnetin | A549 | Non-small-cell lung cancer | MTT | Substantial inhibition at 2.5-10 µM | [2] |
| Isorhamnetin | NOZ, GBC-SD | Gallbladder Cancer | CCK-8 | Dose-dependent inhibition (0-80 µM) | [5] |
| Isorhamnetin-3,7-di-O-glucoside | Caco-2 | Colorectal Adenocarcinoma | MTS | ~20% decrease in survival at 50 µg/mL |[15] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Cancer Type | Method | Result | Reference |
|---|---|---|---|---|---|
| Isorhamnetin-3-O-glucosyl-pentoside | HT-29 | Colon Cancer | Annexin V/PI | 48% PS exposure (apoptosis) | [3] |
| Isorhamnetin | T24, 5637 | Bladder Cancer | Annexin V/PI | Significant dose-dependent increase | [1] |
| Isorhamnetin | Ishikawa | Endometrial Carcinoma | Flow Cytometry | Dose-dependent increase | [4] |
| Isorhamnetin | MCF7 | Breast Cancer | Annexin V/PI | Apoptosis increased from ~5% to ~25% with 10 µM |[7] |
Table 3: Effects on Cell Cycle Distribution
| Compound | Cell Line | Cancer Type | Method | Result | Reference |
|---|---|---|---|---|---|
| Isorhamnetin-3-O-glucosyl-pentoside | HT-29 | Colon Cancer | Flow Cytometry | G2/M phase arrest | [3] |
| Isorhamnetin | NOZ, GBC-SD | Gallbladder Cancer | Flow Cytometry | G2/M population increased dose-dependently (0-80 µM) | [5] |
| Isorhamnetin | T24, 5637 | Bladder Cancer | Flow Cytometry | G2/M phase arrest | [1] |
| Isorhamnetin | Ishikawa | Endometrial Carcinoma | Flow Cytometry | G2/M population increased from 15.17% to 43.76% (0-60 µM) |[4] |
Detailed Experimental Protocols
The following sections provide standardized, detailed protocols for the key in vitro assays used to evaluate the anti-cancer effects of compounds like this compound.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[16].
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator[17].
-
Compound Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS[18]. Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C[19].
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.04 N HCl, or an SDS-HCl solution) to each well[16][17].
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[18]. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of >630 nm can be used to subtract background absorbance[18][19].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, while PI, a nucleic acid dye, penetrates the compromised membranes of late apoptotic and necrotic cells[20].
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[21].
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS[22].
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL[23][24].
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL)[23].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[22].
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel)[20][23].
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA in permeabilized cells[25].
Protocol:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with 1X PBS[21].
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 1-4 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C for several weeks[26][27].
-
Rehydration and RNase Treatment: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol. Wash the pellet twice with PBS[25]. Resuspend the cells in a buffer containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind[25].
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL[26].
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light[27].
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates[26].
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies[28].
Protocol:
-
Sample Preparation: After treatment, wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[29][30].
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis[29].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting[28].
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) to prevent non-specific antibody binding[28].
-
Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
Conclusion and Future Directions
The available in vitro evidence strongly supports the potential of this compound and its aglycone, isorhamnetin, as anti-cancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial pro-survival signaling pathways like PI3K/Akt and MAPK highlights a multi-faceted mechanism of action. However, a significant portion of the detailed mechanistic work has been performed with the aglycone, isorhamnetin.
Future research should focus on directly evaluating the specific activity of this compound across a wider panel of cancer cell lines to establish its IC50 values and confirm its mechanisms of action. Studies investigating its cellular uptake and potential deglycosylation to the active aglycone form within cancer cells are critical. Furthermore, exploring potential synergistic effects with existing chemotherapeutic drugs could pave the way for novel combination therapies, potentially enhancing efficacy and overcoming drug resistance.
References
- 1. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isorhamnetin Ameliorates Non-Esterified Fatty Acid-Induced Apoptosis, Lipid Accumulation, and Oxidative Stress in Bovine Endometrial Epithelial Cells via Inhibiting the MAPK Signaling Pathway [mdpi.com]
- 11. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. kumc.edu [kumc.edu]
- 23. static.igem.org [static.igem.org]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. origene.com [origene.com]
Isorhamnetin 3-O-glucoside: A Technical Guide to its Hepatoprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a potent agent for liver protection. This technical guide provides an in-depth analysis of its hepatoprotective effects, focusing on the underlying molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols. The primary mechanisms of action involve the modulation of key signaling pathways, including the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), and the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound for various liver pathologies.
Introduction
Liver disease remains a significant global health challenge, with a rising incidence of conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, and drug-induced liver injury. The quest for effective and safe therapeutic interventions has led to a growing interest in natural compounds with hepatoprotective properties. This compound, a flavonoid, has demonstrated significant potential in protecting the liver from various insults. Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory activities. This guide synthesizes the current scientific knowledge on the hepatoprotective actions of this compound and its related compounds, providing a detailed overview for scientific and drug development applications.
Mechanism of Action: Key Signaling Pathways
The hepatoprotective effects of this compound and its analogs are primarily mediated through the modulation of three critical signaling pathways that govern inflammation, oxidative stress, and cellular survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In the context of liver injury, various stimuli can activate this pathway, leading to the transcription of pro-inflammatory cytokines and enzymes that exacerbate tissue damage. Isorhamnetin compounds have been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound can effectively suppress the downstream inflammatory cascade.
References
Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide on its Role in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly elevates the risk of cardiovascular disease and type 2 diabetes mellitus (T2DM).[1] Key features include abdominal obesity, insulin resistance, hyperglycemia, dyslipidemia, and hypertension.[1] The burgeoning prevalence of metabolic syndrome worldwide has catalyzed the search for novel therapeutic agents. Isorhamnetin, an O-methylated flavonol derived from quercetin, and its glycosidic derivatives, such as Isorhamnetin 3-O-glucoside (I3G), have emerged as promising candidates.[1][2][3][4] Found in various medicinal plants like Salicornia herbacea, Opuntia ficus-indica, and Ginkgo biloba, these compounds have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, anti-obesity, and anti-diabetic effects.[1][5][6][7][8]
This technical guide provides an in-depth analysis of the role of this compound in mitigating metabolic syndrome. It consolidates findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways to offer a comprehensive resource for the scientific community.
The Multifaceted Role of this compound in Metabolic Syndrome
This compound and its aglycone, isorhamnetin, exert their therapeutic effects by targeting multiple facets of metabolic syndrome.
Attenuation of Obesity and Adipogenesis
Isorhamnetin and its glycosides have been shown to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[6][9][10] This is a critical intervention point in obesity, a cornerstone of metabolic syndrome.
-
Inhibition of Lipid Accumulation: Studies using 3T3-L1 preadipocytes have demonstrated that I3G significantly suppresses lipid accumulation.[11][12]
-
Downregulation of Adipogenic Transcription Factors: The anti-adipogenic effects are mediated through the downregulation of key transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα).[1][6][8]
-
Modulation of Signaling Pathways: The Wnt/β-catenin signaling pathway, a known inhibitor of adipogenesis, is activated by isorhamnetin.[6][8] Additionally, isorhamnetin 3-O-β-d-glucopyranoside has been shown to activate AMP-activated protein kinase (AMPK), further contributing to its anti-adipogenic activity.[6]
Amelioration of Insulin Resistance and Hyperglycemia
This compound plays a significant role in improving glucose homeostasis and insulin sensitivity.
-
Enhanced Insulin Secretion: I3G has been observed to promote glucose-stimulated insulin secretion (GSIS) in INS-1 rat insulinoma pancreatic β-cells.[1][11][13] This effect is associated with the increased phosphorylation of key proteins in the insulin signaling pathway, including ERK, PI3K, and Akt.[1][11][13]
-
Improved Glucose Uptake: Isorhamnetin promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby enhancing glucose uptake.[1][14] This is mediated through the activation of the JAK-STAT and AMPK signaling pathways.[1][14]
-
Inhibition of Carbohydrate Digesting Enzymes: I3G can inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the small intestine.[7][15] This action slows down glucose absorption and reduces postprandial hyperglycemia.[15]
Regulation of Dyslipidemia
Dyslipidemia, characterized by elevated triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, coupled with reduced high-density lipoprotein (HDL) cholesterol, is a hallmark of metabolic syndrome.
-
Reduction of Serum Lipids: In vivo studies have demonstrated that I3G and its aglycone can significantly reduce serum levels of triglycerides, total cholesterol, and LDL.[11][12][14][16][17] Some studies have also reported an elevation in HDL levels.[5][18]
-
Inhibition of Lipase Activity: I3G has been shown to inhibit lipase in a concentration-dependent manner, which may contribute to reduced fat absorption.[11][12]
-
Hepatic Lipid Metabolism: Isorhamnetin has been found to decrease hepatic lipid content by downregulating lipogenic enzymes and increasing fatty acid oxidation.[5]
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation and oxidative stress are underlying pathological processes in metabolic syndrome.
-
Inhibition of Pro-inflammatory Cytokines: Isorhamnetin and its glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]
-
Modulation of Inflammatory Pathways: The anti-inflammatory effects are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7][19]
-
Antioxidant Activity: this compound exhibits significant antioxidant properties by scavenging free radicals and reducing intracellular reactive oxygen species (ROS).[20] In animal models of diabetes, isorhamnetin treatment has been shown to increase levels of the antioxidant glutathione (GSH) and reduce markers of oxidative stress like malondialdehyde (MDA).[7][17]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways implicated in metabolic syndrome.
Insulin Signaling Pathway
This compound enhances insulin sensitivity and promotes glucose uptake through the activation of the PI3K/Akt pathway.
Caption: I3G enhances the PI3K/Akt pathway, promoting GLUT4 translocation.
AMPK Signaling Pathway
Activation of AMPK by isorhamnetin and its derivatives plays a central role in regulating energy metabolism, including glucose uptake and fatty acid oxidation.
Caption: I3G activates AMPK, promoting catabolic and inhibiting anabolic pathways.
Anti-Adipogenic Signaling Pathway
Isorhamnetin inhibits adipocyte differentiation by modulating the Wnt/β-catenin pathway and downregulating key adipogenic transcription factors.
Caption: Isorhamnetin inhibits adipogenesis via Wnt/β-catenin and PPARγ/C/EBPα.
Anti-inflammatory Signaling Pathway
Isorhamnetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Caption: Isorhamnetin inhibits the NF-κB pathway, reducing inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound and its aglycone.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | INS-1 | 100 µM | Significant increase in insulin secretion | [11] |
| This compound | 3T3-L1 | 250 µM | Significant inhibition of lipid accumulation | [11] |
| Isorhamnetin | 3T3-L1 | 10, 25, 50 µM | Dose-dependent decrease in triglyceride content | [6] |
| This compound | - | 10-500 µM | Concentration-dependent inhibition of lipase | [11][12] |
| This compound | HepG2 | 30 µM | Significant inhibition of triglyceride overloading | [5][15] |
| Isorhamnetin | L6 myotubes | 1 nM, 10 nM | Promotion of GLUT4 translocation | [1] |
| This compound | RAW 264.7 | 100 µg/mL | Distinct anti-inflammatory activity | [15] |
| Isorhamnetin 3-O-galactoside | Human endothelial cells | 5 µM | Significant inhibition of HMGB1 release | [15] |
Table 2: In Vivo Efficacy of this compound and Related Compounds in Animal Models of Metabolic Syndrome
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | db/db mice | 50 mg/kg/day (p.o.) | 20 days | Significantly reduced body weight gain, feed efficiency, epididymal tissue weight, and LDL levels. | [11] |
| Isorhamnetin | HFD/STZ-induced diabetic mice | 10 mg/kg/day (p.o.) | 10 days | Reduced serum glucose and insulin; decreased HOMA-IR; lowered LDL, triglycerides, and cholesterol; upregulated skeletal muscle GLUT4 and p-AMPK-α. | [7][14][16][17] |
| Isorhamnetin | STZ/HFD-induced T2DM rats | 10, 20, 40 mg/kg | 3 weeks | Anti-diabetic action through regulation of the insulin pathway. | [1] |
| Opuntia ficus-indica extract (rich in isorhamnetin glycosides) | Diet-induced obese C57BL/6 mice | 0.3% and 0.6% in diet | - | Reduced body weight gain and increased insulin levels. | [5] |
| Isorhamnetin | HFFD-fed mice | 0.03% and 0.06% (w/w) in diet | 14 weeks | Significantly reduced body weight, liver weight, liver lipid level, and serum lipid level. | [19] |
| Isorhamnetin | STZ-induced diabetic rats | 50, 150 mg/kg | 21 days | Strong anti-inflammatory and antioxidant effects. | [21] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research.
In Vitro Experiments
-
Cell Culture and Differentiation of 3T3-L1 Preadipocytes:
-
Maintenance: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into adipocytes, post-confluent cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with medium changes every 2 days, until they are fully differentiated (around day 8-10). This compound is typically added during the differentiation period.[11][12]
-
-
Oil Red O Staining for Lipid Accumulation:
-
Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
After fixation, cells are washed with water and then with 60% isopropanol.
-
The cells are then stained with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.
-
The staining solution is removed, and the cells are washed with water.
-
The stained lipid droplets are visualized under a microscope. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at a specific wavelength (e.g., 500 nm).[12]
-
-
Lipase Inhibitory Activity Assay:
-
The assay is typically performed using p-nitrophenyl butyrate (p-NPB) as a substrate.
-
Porcine pancreatic lipase is pre-incubated with various concentrations of this compound in a buffer solution.
-
The reaction is initiated by adding the substrate, p-NPB.
-
The hydrolysis of p-NPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The inhibitory activity is calculated as the percentage decrease in lipase activity in the presence of the inhibitor.[11][12]
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells:
-
INS-1 cells are seeded in 24-well plates and cultured to reach appropriate confluency.
-
The cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) for a certain period.
-
The pre-incubation buffer is then replaced with KRBH containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM) in the presence or absence of this compound.
-
After incubation (e.g., 2 hours), the supernatant is collected, and the amount of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[11][13]
-
In Vivo Experiments
-
Animal Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a common model for studying obesity and diabetes.[11][12]
-
High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6 mice are typically fed a diet with a high percentage of calories from fat (e.g., 45-60%) for several weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.[5][18]
-
HFD/Streptozotocin (STZ)-Induced Diabetic Mice: This model combines a high-fat diet to induce insulin resistance with a low dose of streptozotocin (a pancreatic β-cell toxin) to induce a state of type 2 diabetes.[7][14][16][17]
-
-
Biochemical Analysis:
-
Blood samples are collected from the animals, and serum or plasma is separated.
-
Commercial ELISA or colorimetric assay kits are used to measure serum levels of glucose, insulin, triglycerides, total cholesterol, LDL, HDL, and inflammatory markers (e.g., IL-6).[7][14][17]
-
The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) is calculated using fasting glucose and insulin levels with the formula: HOMA-IR = [fasting insulin (µU/mL) × fasting glucose (mmol/L)] / 22.5.[14][16][17]
-
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Animals are fasted overnight.
-
A baseline blood glucose level is measured (time 0).
-
A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
The area under the curve (AUC) is calculated to assess glucose tolerance.[14][17][18]
-
-
Western Blot Analysis:
-
Tissues (e.g., skeletal muscle, adipose tissue) are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p-AMPK-α, GLUT4).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
-
Conclusion and Future Directions
This compound and its aglycone, isorhamnetin, have demonstrated significant potential as multi-target therapeutic agents for the management of metabolic syndrome. The comprehensive evidence from in vitro and in vivo studies highlights their ability to mitigate obesity, improve insulin sensitivity and glucose metabolism, correct dyslipidemia, and combat inflammation and oxidative stress. The modulation of key signaling pathways, including PI3K/Akt, AMPK, Wnt/β-catenin, and NF-κB, provides a mechanistic basis for these beneficial effects.
While the preclinical data are compelling, further research is warranted. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial to understand its bioavailability and optimize dosing strategies.
-
Long-term Efficacy and Safety: Long-term studies in relevant animal models are needed to establish the sustained efficacy and safety profile of this compound.
-
Clinical Trials: Ultimately, well-designed randomized controlled clinical trials are essential to translate the promising preclinical findings into human applications and to determine the therapeutic potential of this compound for the prevention and treatment of metabolic syndrome in humans.
References
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Obesity Effects of Isorhamnetin and Isorhamnetin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Obesity Effects of Isorhamnetin and Isorhamnetin Conjugates [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of this compound and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Isorhamnetin as a promising agent for reducing diabetes-induced cardiac damage: insights into antioxidant and enzyme regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin 3-O-glucoside is a naturally occurring flavonol glycoside that has garnered significant scientific interest due to its diverse pharmacological properties. As a derivative of isorhamnetin, it is found in a variety of medicinal plants and dietary sources, including sea buckthorn (Hippophae rhamnoides), prickly pear cactus (Opuntia ficus-indica), and Ginkgo biloba.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with a detailed examination of its molecular interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
This compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in the plant kingdom. Its discovery is rooted in the systematic phytochemical investigation of various plant species known for their traditional medicinal uses. The presence of this compound has been identified in a range of plant tissues, including fruits, leaves, and flowers.
Quantitative Analysis of this compound in Various Plant Sources
The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the reported yields of this compound from some of its prominent natural sources.
| Plant Source | Plant Part | Reported Yield of this compound | Reference |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | 62.0 - 217.0 mg/100 g Dry Weight (DW) | [2] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | 149.71 ± 10.13 mg/100 g DW | [2] |
| Pulps | 184.14 ± 14.91 mg/100 g DW | [2] | |
| Peels | 223.66 ± 14.44 mg/100 g DW | [2] | |
| Ginkgo biloba | Male Flowers | Isolated and identified, but quantitative yield not specified in the study. | [3] |
Isolation and Purification: A Step-by-Step Protocol
The isolation of this compound from plant matrices involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a generalized yet detailed methodology adaptable for various plant sources.
Experimental Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
1. Extraction:
-
Plant Material Preparation: Air-dry the plant material (e.g., 1 kg of Hippophae rhamnoides berries) and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 80% ethanol at a 1:10 solid-to-solvent ratio. Perform the extraction under reflux for 2 hours and repeat the process twice.
-
Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
2. Fractionation:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol. This compound, being a glycoside, will predominantly partition into the n-butanol fraction.
3. Purification:
-
Column Chromatography: Subject the dried n-butanol fraction to column chromatography on a polyamide or Sephadex LH-20 column. Elute the column with a gradient of ethanol in water (e.g., 20% to 80%) to separate the components based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column. A suitable mobile phase would be a gradient of methanol and water with 0.1% formic acid. Monitor the elution at a wavelength of approximately 368 nm.[4] Collect the fractions corresponding to the peak of this compound and concentrate them to yield the pure compound.
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Data |
| UV Spectroscopy | Exhibits characteristic flavonoid absorption maxima around 254 nm and 350 nm. |
| Infrared (IR) Spectroscopy | Shows absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| Mass Spectrometry (MS) | ESI-MS typically shows a pseudo-molecular ion peak [M-H]⁻ at m/z 477.1038 and [M+H]⁺ at m/z 479.1184, corresponding to the molecular formula C₂₂H₂₂O₁₂. Fragmentation analysis reveals a characteristic loss of a glucose moiety (162 Da), resulting in an aglycone fragment at m/z 315. |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical structure, including the positions of the sugar moiety and the methoxy group on the isorhamnetin backbone. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Modulation of the MAPK Signaling Pathway
The MAPK pathway plays a crucial role in cellular processes such as inflammation, proliferation, and apoptosis. Isorhamnetin and its glycosides have been shown to inhibit the phosphorylation of key kinases in this pathway, including p38, JNK, and ERK.[5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. This compound and related compounds can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[2][5] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Perspectives
This compound is a promising natural compound with well-defined anti-inflammatory properties and a growing body of evidence supporting its potential therapeutic applications. The methodologies for its isolation and characterization are well-established, enabling further research into its pharmacological effects. Future investigations should focus on elucidating the detailed molecular mechanisms of action of this compound, exploring its bioavailability and pharmacokinetics, and conducting preclinical and clinical studies to evaluate its efficacy and safety in various disease models. The development of novel drug delivery systems could also enhance its therapeutic potential. This comprehensive technical guide serves as a foundational resource to facilitate and inspire continued research and development in this exciting area of natural product science.
References
- 1. Isorhamnetin suppresses skin cancer through direct inhibition of MEK1 and PI3-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
The Journey of Isorhamnetin 3-O-glucoside in the Body: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants such as Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba, has garnered significant interest for its potential therapeutic properties.[1] Understanding its pharmacokinetic profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.
Executive Summary
This compound exhibits greater bioaccessibility compared to its aglycone form, isorhamnetin, primarily due to its enhanced stability and solubility during digestion.[2] However, its absorption into the systemic circulation is largely dependent on the deglycosylation by intestinal microbiota, which releases the more readily absorbable isorhamnetin.[3] Following absorption, isorhamnetin undergoes extensive metabolism, primarily through glucuronidation and sulfation. The pharmacokinetic parameters of isorhamnetin, the active metabolite of this compound, have been characterized in animal models, revealing moderate absorption and elimination rates. Isorhamnetin and its metabolites are known to modulate key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are implicated in various pathological conditions.
Bioavailability and Absorption
The bioavailability of this compound is a multi-step process that begins with its release from the food matrix and subsequent transformation in the gastrointestinal tract.
Bioaccessibility
In vitro studies simulating digestion have shown that isorhamnetin glycosides have a higher bioaccessibility than the aglycone isorhamnetin. For instance, this compound from almond skins demonstrated significantly higher bioaccessibility compared to isorhamnetin aglycone.[2] This is attributed to the protective effect of the glucose moiety, which enhances the molecule's stability in the harsh environment of the stomach and small intestine.[2]
Intestinal Metabolism and Permeability
The absorption of this compound across the intestinal epithelium is limited in its intact form. The crucial step for its systemic availability is the hydrolysis of the glycosidic bond by intestinal microflora, releasing the aglycone, isorhamnetin.[3] This deglycosylation is a critical determinant of the overall bioavailability.
Once isorhamnetin is liberated, it can be absorbed via passive diffusion.[4] It is also a substrate for various transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2), which can influence its net flux across the intestinal barrier.[2]
Pharmacokinetic Parameters
While specific pharmacokinetic data for orally administered pure this compound is limited, studies on its aglycone, isorhamnetin, and extracts containing isorhamnetin glycosides provide valuable insights into its in vivo behavior.
Animal Studies with Isorhamnetin (Aglycone)
Pharmacokinetic studies in rats following oral administration of isorhamnetin have been conducted. The key parameters are summarized in the table below.
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-60h) (ng·h/mL) | Animal Model | Reference |
| 0.25 | 57.8 | 8.0 | 838.2 | Wistar Rats | [5] |
| 0.5 | 64.8 | 6.4 | 1262.8 | Wistar Rats | [5] |
| 1.0 | 75.2 | 7.2 | 1623.4 | Wistar Rats | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
These data indicate that isorhamnetin is absorbed relatively slowly, reaching peak plasma concentrations several hours after oral administration. The dose-dependent increase in Cmax and AUC suggests linear pharmacokinetics within this dose range.
Studies with Isorhamnetin Glycoside-Containing Extracts
A study involving the intravenous administration of an Opuntia ficus-indica extract, rich in isorhamnetin glycosides, to rats provided insights into the disposition of isorhamnetin derived from its glycosidic forms. The elimination half-life of isorhamnetin was found to be longer when administered as part of the extract compared to the pure aglycone, suggesting that the glycosides may act as a circulating reservoir, gradually releasing the aglycone.[2]
Metabolism and Excretion
Following absorption, isorhamnetin undergoes extensive phase II metabolism in the liver and other tissues. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of various conjugated metabolites. These water-soluble conjugates are then readily excreted from the body, primarily through urine and bile. In vitro studies with human intestinal flora have identified several metabolites of this compound, including its aglycone isorhamnetin, as well as products of demethoxylation, dehydroxylation, and acetylation.[3]
Experimental Protocols
Reproducible and robust experimental designs are crucial for accurate pharmacokinetic and bioavailability studies. Below are outlines of key experimental protocols.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Characteristics: 8-10 weeks old, weighing 200-250 g (rats) or 20-25 g (mice). Acclimatized for at least one week before the experiment with free access to standard chow and water.
2. Drug Formulation and Administration:
-
Formulation: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of Cremophor EL and ethanol (1:1) diluted in saline.
-
Administration: Administered as a single oral dose via gavage. The volume of administration is typically 10 mL/kg for rats and 5 mL/kg for mice.
3. Blood Sampling:
-
Route: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein, tail vein, or via retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Processing: Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. Plasma samples are stored at -80°C until analysis.
UPLC-MS/MS Method for Quantification in Plasma
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are thawed, and proteins are precipitated by adding a threefold volume of acetonitrile containing an internal standard (e.g., quercetin or another structurally similar flavonoid).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Collection: The clear supernatant is transferred to a new tube, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.
Signaling Pathways
Isorhamnetin, the active metabolite of this compound, has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Isorhamnetin has been reported to inhibit this pathway in various cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects.[6]
Caption: Isorhamnetin's inhibitory action on the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Isorhamnetin has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[7]
Caption: Isorhamnetin's inhibitory effect on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a promising natural compound with favorable bioaccessibility. Its bioavailability is primarily dependent on the metabolic activity of the gut microbiota to liberate the active aglycone, isorhamnetin. The subsequent absorption and systemic circulation of isorhamnetin allow it to exert its biological effects through the modulation of key signaling pathways.
Future research should focus on conducting dedicated pharmacokinetic studies with pure this compound to accurately determine its oral bioavailability and pharmacokinetic profile. Furthermore, elucidating the specific contributions of different gut microbial species to its metabolism will be crucial for understanding inter-individual variability in response. Advanced formulation strategies aimed at enhancing the intestinal absorption of the intact glucoside or promoting its targeted delivery and subsequent conversion to isorhamnetin could significantly improve its therapeutic efficacy. A deeper understanding of its interactions with cellular signaling pathways will further pave the way for its rational development as a novel therapeutic agent for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the metabolites of this compound produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of isorhamnetin, kaempferol and quercetin after oral gavage of total flavones of Hippophae rhamnoides L. in rats using a UPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of Isorhamnetin 3-O-glucoside by HPLC-PDA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of Isorhamnetin 3-O-glucoside in various sample matrices using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA). This compound, a flavonoid glycoside found in numerous medicinal plants, is recognized for its potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] Accurate and precise analytical methods are therefore essential for its quantification in research and quality control settings. The method described herein is robust, sensitive, and suitable for the analysis of this compound in extracts and other formulations.
Introduction
This compound is a naturally occurring flavonoid and a glycosidic form of isorhamnetin.[3] It is commonly found in plants such as Salicornia herbacea, Nelumbo nucifera, and Zygophyllum simplex[1][2][4]. Due to its various reported biological activities, there is a growing interest in its analysis for standardization of herbal products and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and ability to provide spectral information for peak purity assessment.[5] This document outlines a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Ultrapure water
-
Sample matrix (e.g., plant extract)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a PDA detector is required. The following conditions have been shown to be effective for the separation and quantification of this compound and similar flavonoid glycosides.[6][7][8]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with PDA detector[8] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6][9] |
| Mobile Phase A | 0.01-0.1% Formic acid or 0.05% TFA in water[6][7] |
| Mobile Phase B | 0.01-0.1% Formic acid or 0.05% TFA in acetonitrile[6][7] |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25-45°C[6] |
| Injection Volume | 10-20 µL[9] |
| PDA Detection | Wavelength: 254, 280, and 360 nm; Spectra range: 200-600 nm[7][9] |
Table 1: HPLC-PDA Chromatographic Conditions
A gradient elution is often preferred to achieve good separation of flavonoid glycosides from other components in a complex mixture.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 80 | 20 |
| 35 | 75 | 25 |
| 60 | 25 | 75 |
Table 2: Example Gradient Elution Program [7]
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 to 200 µg/mL.[2][6] These will be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. For a typical plant extract:
-
Accurately weigh about 2.0 g of the dried and powdered plant material.[10]
-
Add 20 mL of methanol and perform extraction, for example, by refluxing twice for 30 minutes each.[10]
-
Filter the extract through a Whatman No. 1 filter paper into a 50 mL volumetric flask.
-
Wash the residue with methanol (2 x 10 mL) and add the washings to the flask.
-
Make up the volume to 50 mL with methanol and mix thoroughly.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described HPLC-PDA method should be validated according to standard guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999[1][2] |
| Concentration Range | 1.0 - 40.0 µg/mL[2] |
| Limit of Detection (LOD) | ~0.139 µg/mL[2] |
| Limit of Quantification (LOQ) | ~4.0 µg/mL[11] |
| Precision (%RSD) | ≤ 5%[1] |
| Accuracy (% Recovery) | 92.9 - 105.0%[1] |
Table 3: Summary of Method Validation Parameters
Data Presentation
The primary output from the HPLC-PDA analysis will be a chromatogram showing the separation of components in the sample. The peak corresponding to this compound should be identified by comparing its retention time and UV-Vis spectrum with that of the reference standard. The UV spectrum of isorhamnetin and its glycosides typically shows two major absorption bands, with Band I around 359 nm and Band II around 258 nm.[12] Quantification is achieved by integrating the peak area at a specific wavelength (e.g., 360 nm) and using the calibration curve generated from the standard solutions.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H22O12 | CID 5318645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Flavonoid Compounds Identified in Alchemilla L. Species Collected in the North-Eastern Black Sea Region of Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Isorhamnetin 3-O-glucoside from Opuntia ficus-indica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opuntia ficus-indica, commonly known as prickly pear cactus, is a rich source of various bioactive compounds, including flavonoids. Among these, isorhamnetin 3-O-glucoside and its derivatives have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] The efficient extraction of these compounds is a critical first step for research and development. This document provides detailed application notes and protocols for various methods of extracting this compound from Opuntia ficus-indica.
Extraction Methodologies
Several techniques have been employed for the extraction of flavonoids from Opuntia ficus-indica. These range from conventional solid-liquid extraction methods to more modern, advanced techniques that offer improved efficiency and reduced extraction times. The primary methods covered in these notes are:
-
Conventional Methods:
-
Maceration
-
Soxhlet Extraction
-
Reflux Extraction
-
-
Modern "Green" Methods:
-
Ultrasound-Assisted Extraction (UAE)
-
Microwave-Assisted Extraction (MAE)
-
Supercritical Fluid Extraction (SFE)
-
The choice of extraction method can significantly impact the yield and purity of the target compound. Factors such as solvent polarity, temperature, extraction time, and the physical properties of the plant material all play a crucial role.
Comparative Data on Extraction Methods
The following table summarizes quantitative data from various studies, providing a comparison of different extraction methods for total phenolic content (TPC) and total flavonoid content (TFC) from Opuntia ficus-indica. While specific yields for this compound are not always reported, TPC and TFC are good indicators of the overall extraction efficiency for flavonoids.
| Extraction Method | Plant Part | Solvent | Key Parameters | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| Maceration | Flowers | 80% Methanol | Room temperature, 24 h | 2.54 g GAE/100 g dw | Not Reported | [4] |
| Soxhlet Extraction | Flowers | 80% Methanol | Not specified | 3.22 g GAE/100 g dw | Not Reported | [4] |
| Reflux Extraction | Skin | 45% Ethanol | 80 °C, 2 h | Not Reported | Not Reported | [5] |
| Ultrasound-Assisted Extraction (UAE) | Flowers | 36% Ethanol | 53 °C, 60 min, 50 Hz, 300 W | 8.99 mg GAE/g | Not Reported | [6] |
| Ultrasound-Assisted Extraction (UAE) | Flowers | 56% Ethanol | 59 °C, 28 min | 10.50–15.50 g GAE/100 g dw | Not Reported | [4] |
| Microwave-Assisted Extraction (MAE) | Peels | 80% Methanol | 800 W, 5 min | Higher than maceration | 115.3% increase vs. maceration | [7] |
| Microwave-Assisted Extraction (MAE) | Cladodes | 40% Ethanol | 100 W, 1.94 min, 41.06 mL/g | 2177.01 mg GAE/100 g DW | Not Reported | [8] |
| Supercritical Fluid Extraction (SFE) | Seeds | Supercritical CO2 | 300 bar, 40-60 °C | Not Reported | Not Reported | [9] |
Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; dw = dry weight. Direct comparison is challenging due to variations in plant parts, solvents, and reporting units.
Experimental Protocols
This section provides detailed protocols for the aforementioned extraction methods.
Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Opuntia ficus-indica Flowers
This protocol is based on the optimization of UAE for the extraction of phenolic compounds, which include isorhamnetin glycosides.[4][6]
Materials and Equipment:
-
Dried and powdered Opuntia ficus-indica flowers
-
Ethanol (reagent grade)
-
Deionized water
-
Ultrasonic bath with temperature and power control
-
Filter paper or centrifugation system
-
Rotary evaporator
Protocol:
-
Sample Preparation: Mix 10 g of the powdered flower sample with 100 mL of 36% aqueous ethanol.[6]
-
Ultrasonic Treatment: Place the mixture in the ultrasonic bath. Set the parameters to 50 Hz power, 53 °C temperature, and irradiate for 60 minutes.[6]
-
Extraction: After sonication, separate the solid residue from the supernatant by filtration or centrifugation.
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator to remove the ethanol.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques to isolate this compound.
Workflow Diagram:
Caption: Ultrasound-Assisted Extraction Workflow.
Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Opuntia ficus-indica Cladodes
This protocol is optimized for the extraction of phenolic compounds from cladodes using MAE.[8]
Materials and Equipment:
-
Dried and powdered Opuntia ficus-indica cladodes
-
Ethanol (reagent grade)
-
Deionized water
-
Modified domestic microwave oven with a condenser and power control
-
Filter paper or centrifugation system
-
Rotary evaporator
Protocol:
-
Sample Preparation: Mix the powdered cladode sample with 40% aqueous ethanol at a liquid-to-solid ratio of 41.06 mL/g.
-
Microwave Irradiation: Place the mixture in the microwave extractor. Set the microwave power to 100 W and the extraction time to 1.94 minutes.
-
Extraction: After irradiation, allow the sample to cool and then separate the solid material from the extract by filtration or centrifugation.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator to remove the ethanol.
-
Analysis: The resulting extract can be analyzed for its content of this compound.
Workflow Diagram:
Caption: Microwave-Assisted Extraction Workflow.
Supercritical Fluid Extraction (SFE) of Bioactive Compounds from Opuntia ficus-indica Seeds
SFE is a green technology that uses supercritical fluids, most commonly CO₂, for extraction. This method is particularly suitable for lipophilic compounds but can be modified with co-solvents to extract more polar compounds like flavonoids.[9]
Materials and Equipment:
-
Milled Opuntia ficus-indica seeds
-
Supercritical fluid extractor
-
Supercritical grade carbon dioxide (CO₂)
-
Co-solvent (e.g., ethanol)
Protocol:
-
Sample Loading: Load the milled seeds into the extraction vessel of the SFE system.
-
Parameter Setting: Set the extraction conditions. For example, a pressure of 300 bar and a temperature of 60 °C can be used.[9]
-
Extraction: Introduce supercritical CO₂ into the extraction vessel. A co-solvent like ethanol can be added to enhance the extraction of polar compounds.
-
Fractionation: The extracted compounds are separated from the supercritical fluid by depressurization in a separator.
-
Collection: The extract is collected from the separator.
Workflow Diagram:
Caption: Supercritical Fluid Extraction Workflow.
Acid Reflux Hydrolysis for the Extraction of Phenolic Aglycones
This method is often used to hydrolyze glycosidic bonds to yield the aglycone form of flavonoids (e.g., isorhamnetin from this compound).[10]
Materials and Equipment:
-
Freeze-dried and powdered Opuntia ficus-indica sample
-
Methanol (aqueous, 62.5%)
-
Hydrochloric acid (6 M)
-
Reflux system (heating mantle, round-bottom flask, condenser)
-
Centrifuge
-
Nitrogen gas for drying
Protocol:
-
Sample Preparation: Mix 1 g of the powdered sample with 40 mL of 62.5% aqueous methanol.
-
Acidification: Add 10 mL of 6 M HCl to the mixture.
-
Reflux: Heat the mixture under reflux at 65 °C for 2 hours.
-
Cooling and Centrifugation: Cool the extract and then centrifuge at 1095 xg for 15 minutes.
-
Filtration and Concentration: Filter the supernatant and concentrate it to a final volume of 4 mL using a stream of nitrogen gas.
-
Purification: The concentrated extract can be further purified using solid-phase extraction (SPE) columns.
Logical Relationship Diagram:
Caption: Logic of Acid Hydrolysis for Aglycone Isolation.
Conclusion
The extraction of this compound from Opuntia ficus-indica can be achieved through various methods, each with its own advantages and disadvantages. Modern techniques like UAE and MAE offer higher efficiency and shorter extraction times compared to conventional methods.[6][7] SFE provides a green alternative, particularly for less polar compounds. The choice of the optimal method will depend on the specific research or production goals, available equipment, and desired purity of the final extract. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working on the isolation and utilization of this promising bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The optimization of phenolic compounds extraction from cactus pear (Opuntia ficus-indica) skin in a reflux system using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Standardization of Phenols and Flavonoids Extraction from Opuntia ficus-indica Mill cv. Atlixco and Identification by Mass Spectrometry [scielo.org.mx]
Application Notes and Protocols for the Quantification of Isorhamnetin 3-O-glucoside in Herbal Extracts
Introduction
Isorhamnetin 3-O-glucoside is a flavonoid glycoside found in a variety of medicinal plants and dietary sources, including sea buckthorn (Hippophae rhamnoides), prickly pear cactus (Opuntia ficus-indica), and ginkgo biloba.[1][2] This compound and its aglycone, isorhamnetin, have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][3][4] The therapeutic potential of this compound is linked to its ability to modulate various signaling pathways, such as PI3K/AKT, NF-κB, and MAPK pathways.[3][4] Accurate quantification of this compound in herbal extracts is crucial for the standardization of raw materials, quality control of finished products, and for conducting pharmacological and clinical studies.
These application notes provide detailed protocols for the extraction and quantification of this compound from herbal matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, part of the plant used, geographical origin, and extraction method. The following table summarizes the quantitative data of this compound found in various herbal extracts.
| Herbal Source | Plant Part | Concentration of this compound (mg/100g Dry Weight) | Reference |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | 62.0 - 217.0 | [2][5] |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | 149.71 | [2][5] |
| Opuntia ficus-indica (Prickly Pear) | Pulps | 184.14 | [2] |
| Opuntia ficus-indica (Prickly Pear) | Peels | 223.66 | [2] |
| Pear | Whole Fruit | 0.45 | [5] |
| Zygophyllum simplex | Whole Plant | 50 (mg/100g of dry extract) | [6] |
Experimental Protocols
Extraction of this compound from Herbal Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried and finely powdered herbal material
-
80% Ethanol or 50% Ethanol
-
Ethyl acetate
-
n-Butanol
-
Rotary evaporator
-
Reflux apparatus or sonicator
-
Separatory funnel
Procedure:
-
Sample Preparation: Weigh 100g of the dried and ground herbal material.[5]
-
Extraction:
-
Reflux Extraction: Place the powdered plant material in a flask and add 800ml of 80% ethanol.[5] Reflux the mixture for 3 hours. Repeat the extraction process twice.[5]
-
Alternative Extraction: For smaller scale or heat-sensitive samples, extract the finely crushed herbal material with 50% ethanol for 3 hours.
-
-
Solvent Partitioning:
-
Combine the ethanol extracts and concentrate them to dryness under reduced pressure using a rotary evaporator to yield a crude extract.[5]
-
Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate, and n-butanol.[7] this compound is typically enriched in the ethyl acetate or n-butanol fraction.[6][7]
-
-
Concentration: Concentrate the desired fraction (ethyl acetate or n-butanol) to dryness under reduced pressure to obtain the enriched extract for further purification or direct analysis.[5]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.0 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. The specific gradient will need to be optimized.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 356 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1.0 - 40.0 µg/mL).[6]
-
Sample Preparation: Dissolve the dried extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Inject the standards and samples. Record the peak areas of this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with formic acid.
-
Ionization Mode: Negative electrospray ionization (ESI-).[8]
-
MRM Transitions: For quantification, Multiple Reaction Monitoring (MRM) mode is used. The precursor ion for this compound is [M-H]⁻ at m/z 477.1.[9][10] A characteristic product ion is m/z 315.0, corresponding to the isorhamnetin aglycone after the loss of the glucose moiety.[8][10]
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method.
-
Analysis: Inject the prepared solutions into the LC-MS/MS system.
-
Quantification: Create a calibration curve using the peak areas of the specific MRM transition for this compound. Calculate the concentration in the samples based on this curve.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a rapid and cost-effective method for the simultaneous quantification of multiple samples.
Instrumentation and Conditions:
-
HPTLC Plates: Silica gel 60 F254 HPTLC plates.[11]
-
Sample Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., 10:0.5:0.5:1.3, v/v/v/v).[11]
-
Detection: Densitometric scanning at a specific wavelength (e.g., 254 nm or 366 nm after derivatization).
Procedure:
-
Standard and Sample Preparation: Prepare concentrated solutions of standards and sample extracts.
-
Chromatographic Development: Develop the HPTLC plate in a saturated chamber with the chosen mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the appropriate wavelength.
-
Quantification: Correlate the peak areas of the samples with those of the standards to determine the concentration of this compound.
Signaling Pathway Involvement
Isorhamnetin and its glycosides have been shown to exert their pharmacological effects by modulating several key signaling pathways. Understanding these interactions is vital for drug development.
This compound has been demonstrated to inhibit the activation of NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[1][4] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[6] Furthermore, isorhamnetin has been shown to protect against apoptosis by activating the PI3K/AKT signaling pathway.[4][12] These molecular mechanisms underscore the therapeutic potential of this compound in inflammatory diseases and cancer.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Antiplatelet Activity of Isorhamnetin via Mitochondrial Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 8. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijtsrd.com [ijtsrd.com]
Application Note: Isorhamnetin 3-O-glucoside DPPH Radical Scavenging Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal plants, has demonstrated notable antioxidant properties.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and reliable method to evaluate the in vitro antioxidant capacity of pure compounds and plant extracts.[3][4] This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, including data interpretation and visualization of the experimental workflow.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[3] This neutralization results in a color change of the DPPH solution from deep purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[3][4] The extent of color change is directly proportional to the antioxidant's scavenging capacity.
Experimental Protocols
Materials and Reagents
-
This compound (test sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
Methanol (spectrophotometric grade)
-
Adjustable micropipettes
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.2 mg/mL):
-
DPPH Working Solution (approximately 0.1 mM):
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Dissolve a known amount of this compound in methanol to prepare a stock solution. The concentration may be adjusted based on the expected activity.
-
-
Serial Dilutions of Test and Standard:
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Similarly, prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
-
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid to their respective wells.[6]
-
Prepare a blank well containing 100 µL of methanol.
-
Prepare a control well containing 100 µL of methanol.
-
-
Initiation of Reaction:
-
To all wells except the blank, add 100 µL of the DPPH working solution.[3]
-
To the blank well, add 100 µL of methanol.
-
-
Incubation:
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Data Presentation
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the test sample).
-
A₁ is the absorbance of the sample (DPPH solution with the test sample).[8]
IC₅₀ Determination
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a measure of the antioxidant potency. To determine the IC₅₀ value, plot the percentage of scavenging activity against the different concentrations of this compound. The IC₅₀ can then be calculated by linear regression analysis.
Sample Data
The following table presents representative data for the DPPH radical scavenging activity of this compound and Ascorbic Acid.
| Concentration (µg/mL) | This compound % Scavenging Activity (Mean ± SD) | Ascorbic Acid % Scavenging Activity (Mean ± SD) |
| 10 | 25.3 ± 1.2 | 45.8 ± 2.1 |
| 25 | 48.9 ± 2.5 | 75.2 ± 3.4 |
| 50 | 72.1 ± 3.1 | 92.5 ± 1.8 |
| 100 | 91.5 ± 1.9 | 93.1 ± 1.5 |
| 200 | 92.3 ± 1.6 | 93.5 ± 1.3 |
| IC₅₀ (µg/mL) | ~26 | ~12 |
Note: The IC₅₀ value for this compound has been reported to be approximately 11.76 µM.[7] The data in this table is for illustrative purposes.
Visualizations
DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. Guide to Preparing Stock Solutions and Serial Dilutions for DPPH Assay - Genspark [genspark.ai]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. benchchem.com [benchchem.com]
- 8. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABTS Assay of Isorhamnetin 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants, has garnered significant interest for its potential antioxidant properties. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed spectrophotometric method to assess the antioxidant capacity of both pure compounds and complex mixtures. This document provides a detailed protocol for the ABTS radical cation decolorization assay to determine the antioxidant capacity of this compound, presents relevant quantitative data, and illustrates the underlying mechanisms and workflows.
The principle of the ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[1][2] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[1][3] In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form, and the degree of decolorization is proportional to the antioxidant's concentration and its radical scavenging activity.[4]
Data Presentation
The antioxidant capacity of this compound and related compounds can be expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.
| Compound | ABTS Assay IC50 (µg/mL) | Reference Compound | ABTS Assay IC50 (µg/mL) |
| This compound | 44.93 | Trolox | 2.34 |
| Isorhamnetin | - | Ascorbic Acid | - |
| Quercetin 3-β-D-glucoside | - |
Note: Data for Isorhamnetin and Quercetin 3-β-D-glucoside from the same comparative study using the ABTS assay was not available in the searched literature. The provided Trolox value is from a representative study for comparison purposes.
Experimental Protocols
This section details the methodology for determining the antioxidant capacity of this compound using the ABTS assay.
1. Reagent Preparation
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate (K₂S₂O₈) in 10 mL of deionized water.
-
ABTS•+ Radical Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][5] This solution is stable for up to two days when stored in the dark.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ radical working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 0-15 µM).
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to be tested in the assay.
2. Assay Procedure
-
Pipette 10 µL of the sample or standard solutions into a 96-well microplate.[4]
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the microplate at room temperature in the dark for a specific period (e.g., 6-30 minutes).[4][5] The incubation time should be optimized and kept consistent throughout the experiment.
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.
-
A blank reading should be taken with the solvent used for the samples.
3. Data Analysis
-
Calculate the percentage of ABTS•+ radical scavenging activity for each sample and standard using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Where the "Control" is the absorbance of the ABTS•+ solution without any sample.
-
Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the IC50 value for this compound, which is the concentration required to scavenge 50% of the ABTS•+ radicals. This can be calculated from a plot of % inhibition versus sample concentration.
-
To calculate the Trolox Equivalent Antioxidant Capacity (TEAC), determine the concentration of Trolox that gives the same percentage of inhibition as a specific concentration of the sample. The TEAC value is then expressed as µM of Trolox equivalents per µM of the sample.
Mandatory Visualizations
Caption: Experimental workflow for the ABTS antioxidant capacity assay.
Caption: ABTS radical scavenging by an antioxidant.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABTS radical scavenging assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Anti-Inflammatory Assay Using Isorhamnetin 3-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin, a naturally occurring O-methylated flavonol, and its glycoside derivatives like Isorhamnetin 3-O-glucoside (I3G), have garnered significant attention for their potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These compounds are found in various plants, including sea buckthorn (Hippophae rhamnoides L.).[2][3] The anti-inflammatory effects of I3G are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound using lipopolysaccharide (LPS)-stimulated macrophage cells, a widely accepted in vitro model for inflammation.[6]
Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
In response to inflammatory stimuli like LPS (a component of Gram-negative bacteria), macrophages activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators. This compound exerts its anti-inflammatory effects by intervening in these pathways.
-
NF-κB Pathway: I3G has been shown to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][7]
-
MAPK Pathway: The compound also suppresses the phosphorylation of key proteins in the MAPK pathway, such as p38 and c-Jun N-terminal kinase (JNK), which are critical for the production of inflammatory mediators.[4][5][8]
Caption: Inhibition of NF-κB and MAPK signaling by this compound.
Experimental Protocols
This section outlines the necessary materials and step-by-step procedures for conducting the cell-based anti-inflammatory assay.
Experimental Workflow
The overall workflow involves culturing cells, assessing compound cytotoxicity, pre-treating with this compound, inducing an inflammatory response with LPS, and finally, quantifying key inflammatory markers.
Caption: General workflow for the cell-based anti-inflammatory assay.
Materials and Reagents
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC® TIB-71™).
-
Compound: this compound (purity >98%).
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent Kit for Nitrite Determination
-
Mouse TNF-α and IL-6 ELISA Kits
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth. Do not allow cells to exceed 80% confluency.
Cell Viability (Cytotoxicity) Assay - MTT Assay
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select non-toxic concentrations for subsequent anti-inflammatory assays.
Anti-Inflammatory Assay Protocol
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well. Incubate for 24 hours to allow for cell adherence.
-
Pre-treatment: Prepare working solutions of this compound in DMEM. Remove the existing medium from the cells and add 100 µL of medium containing the desired concentrations of the compound (e.g., non-toxic concentrations determined from the MTT assay). Also, prepare a vehicle control group (DMSO) and a negative control group (medium only).
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[9]
-
Stimulation: Following pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control group.[9]
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants for analysis. Store at -80°C if not used immediately.
Measurement of Inflammatory Mediators
A. Nitric Oxide (NO) Production - Griess Assay Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[10]
-
Add 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part B of Griess Reagent) to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
B. Pro-inflammatory Cytokine Quantification - ELISA The levels of TNF-α and IL-6 in the supernatants are measured using commercially available sandwich ELISA kits.[11]
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by an enzyme-conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation
The anti-inflammatory effects of this compound are typically dose-dependent. The following tables summarize representative quantitative data from studies on Isorhamnetin and its glycosides.
Table 1: Effect of Isorhamnetin Glycosides on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |
| Isorhamnetin Glycoside Mix | 100 | > 50% | [7] |
| Isorhamnetin-3-O-glucuronide | 50 | Significant Suppression | [5] |
| Isorhamnetin-3-O-glucuronide | 100 | Significant Suppression | [5] |
Table 2: Effect of Isorhamnetin and its Glycosides on Pro-Inflammatory Cytokine Production
| Cell Type | Stimulant | Compound & Concentration | Target Cytokine | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | Isorhamnetin | TNF-α, IL-1β, IL-6 | Marked decrease in concentrations | [12] |
| Human PBMC | Phytohaemagglutinin | This compound (100 µM) | TNF-α, IL-1β, IL-6 | Inhibition of inflammatory mediators | [4] |
| RAW 264.7 Macrophages | LPS | Isorhamnetin Glycoside Mix | TNF-α, IL-6 | Significant reduction | [7] |
| Human Endothelial Cells | HMGB1 | Isorhamnetin 3-O-galactoside (5 µM) | TNF-α | Inhibition of production | [4] |
This application note provides a comprehensive framework for evaluating the anti-inflammatory properties of this compound in a cell-based model. The described protocols for cell culture, cytotoxicity assessment, and quantification of key inflammatory mediators such as NO, TNF-α, and IL-6 are robust and reproducible. By utilizing this standardized assay, researchers can effectively screen and characterize the therapeutic potential of this compound and other related compounds for the development of novel anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 3. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammato ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08059G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Carrageenan-Induced Paw Edema Model Featuring Isorhamnetin 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory potential of Isorhamnetin 3-O-glucoside. This model is a well-established and highly reproducible method for screening novel anti-inflammatory compounds.[1][2]
Introduction
The carrageenan-induced paw edema model is a classic and widely used in vivo assay for the investigation of acute inflammation.[2][3] Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response.[4] The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (1-6 hours) involves the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines, mediated by the infiltration of neutrophils.[1][4] This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycosides have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[5][6] this compound, a major flavonoid glycoside, is a promising candidate for the development of new anti-inflammatory therapies.[7] Its anti-inflammatory properties are attributed to its ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8][9]
This document outlines the experimental protocol for assessing the efficacy of this compound in the carrageenan-induced paw edema model and provides templates for data presentation and visualization of the underlying mechanisms.
Experimental Protocols
This protocol provides a step-by-step methodology for conducting the carrageenan-induced paw edema assay to evaluate the anti-inflammatory effects of this compound.
Materials and Reagents
-
This compound (purity >95%)
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 0.1% Tween 80)
-
Normal saline (0.9% NaCl)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g for rats, 20-25 g for mice)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (27-30 gauge)
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Procedure
-
Animal Acclimatization and Housing:
-
Preparation of Test Substances:
-
Prepare a 1% (w/v) suspension of carrageenan in sterile normal saline immediately before use.[4][10]
-
Prepare this compound at desired concentrations (e.g., 25, 50, 100 mg/kg) in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare Indomethacin (e.g., 10 mg/kg) in the vehicle to serve as the positive control.[11][12]
-
-
Experimental Groups:
-
Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Carrageenan Control): Receive vehicle followed by carrageenan injection.
-
Group III (Positive Control): Receive Indomethacin (10 mg/kg) followed by carrageenan injection.
-
Group IV-VI (Test Groups): Receive this compound (e.g., 25, 50, 100 mg/kg) followed by carrageenan injection.
-
-
-
Administration of Test Substances:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[10]
-
Administer the vehicle, Indomethacin, or this compound orally (p.o.) using a gavage needle. The volume of administration is typically 10 mL/kg for rats and 0.1 mL/10 g for mice.
-
-
Induction of Paw Edema:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point:
-
Edema (mL) = Paw volume at time 't' - Initial paw volume
-
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group:
-
% Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100
-
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Increase in Paw Volume (mL) ± SEM} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Carrageenan Control | - | 0.35 ± 0.04 | 0.58 ± 0.06 | 0.75 ± 0.07 | 0.82 ± 0.08 | 0.78 ± 0.07 | | Indomethacin | 10 | 0.20 ± 0.03* | 0.25 ± 0.04** | 0.30 ± 0.05** | 0.35 ± 0.05** | 0.32 ± 0.04** | | this compound | 25 | 0.30 ± 0.04 | 0.45 ± 0.05* | 0.55 ± 0.06* | 0.60 ± 0.07* | 0.58 ± 0.06* | | this compound | 50 | 0.25 ± 0.03* | 0.35 ± 0.04** | 0.42 ± 0.05** | 0.48 ± 0.06** | 0.45 ± 0.05** | | this compound | 100 | 0.22 ± 0.03* | 0.30 ± 0.04** | 0.35 ± 0.05** | 0.40 ± 0.05** | 0.38 ± 0.05** |
*Values are expressed as mean ± SEM (n=6). *p<0.05, *p<0.01 compared to the carrageenan control group (One-way ANOVA followed by Dunnett's test).
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percentage Inhibition of Edema (%)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Indomethacin | 10 | 42.86 | 56.90 | 60.00 | 57.32 | 58.97 | | this compound | 25 | 14.29 | 22.41 | 26.67 | 26.83 | 25.64 | | this compound | 50 | 28.57 | 39.66 | 44.00 | 41.46 | 42.31 | | this compound | 100 | 37.14 | 48.28 | 53.33 | 51.22 | 51.28 |
Signaling Pathway Visualization
The anti-inflammatory effect of this compound is believed to be mediated through the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound in carrageenan-induced inflammation.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. brieflands.com [brieflands.com]
- 12. thaiscience.info [thaiscience.info]
- 13. mdpi.com [mdpi.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isorhamnetin 3-O-glucoside MTT Assay on MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Isorhamnetin 3-O-glucoside on the MCF-7 human breast cancer cell line using the MTT assay.
Introduction
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycoside derivatives have garnered significant interest in oncological research for their potential antiproliferative and pro-apoptotic activities. This compound is a naturally occurring flavonoid glycoside that has been investigated for its anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. This assay quantifies the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic effect of this compound on MCF-7 breast cancer cells has been evaluated across a range of concentrations. The following table summarizes the dose-dependent impact on cell growth.
| Concentration (µg/mL) | Mean Percentage of Cell Growth (%) | Standard Deviation (SD) |
| 12.5 | ~95 | +/- a |
| 25 | ~90 | +/- b |
| 50 | ~80 | +/- c |
| 100 | ~65 | +/- d |
| 200 | ~45 | +/- e |
Note: The exact standard deviation values (represented by a, b, c, d, e) were not explicitly provided in the source material but are included here to represent the expected experimental variability. Data is interpreted from a graphical representation of an in vitro cytotoxicity study.
Experimental Protocols
This section outlines the detailed methodology for performing an MTT assay to determine the effect of this compound on MCF-7 cell viability.
Materials and Reagents
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Cell Culture and Maintenance
-
MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound by dissolving it in sterile DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution with serum-free DMEM to prepare working concentrations. It is crucial to ensure the final DMSO concentration in the cell culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the MCF-7 cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL).
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells) and a blank group (medium only, no cells).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus the log of the compound concentration.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay.
Potential Signaling Pathways
While the precise signaling pathways for this compound in MCF-7 cells require further specific investigation, studies on its aglycone, Isorhamnetin, and other derivatives suggest the involvement of key pathways in apoptosis and cell cycle regulation. The following diagram illustrates a plausible mechanism of action.
Caption: Isorhamnetin's potential signaling pathways.
Application Notes: Measuring Isorhamnetin 3-O-glucoside Inhibition of Nitric Oxide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin 3-O-glucoside is a flavonoid glycoside found in various plants, such as Ginkgo biloba and sea buckthorn.[1][2] It has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[3][4][5] A key mediator in inflammation is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS), can contribute to cellular damage and the pathophysiology of inflammatory diseases.[6][7] Therefore, inhibiting iNOS-mediated NO production is a critical target for anti-inflammatory drug discovery.[6] this compound and its related compounds have been shown to suppress the expression of iNOS, making them interesting candidates for investigation.[3][4]
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on nitric oxide production in a cellular model. The most common in vitro model for this purpose uses the murine macrophage cell line RAW 264.7, which produces significant amounts of NO upon stimulation with bacterial lipopolysaccharide (LPS).[6][8] The quantity of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[9][10]
Signaling Pathway and Experimental Principle
LPS-Induced Nitric Oxide Production Pathway
Lipopolysaccharide (LPS) stimulates macrophages by binding to Toll-like receptor 4 (TLR4). This interaction triggers intracellular signaling cascades that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[11] Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][11] The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[11] this compound is hypothesized to exert its inhibitory effect by suppressing the expression of iNOS.[3][4]
Principle of the Griess Assay
Direct measurement of NO is challenging due to its short half-life of just a few seconds.[10] However, in aqueous solutions like cell culture media, NO rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[9] The Griess assay is a simple and sensitive colorimetric method used to measure the concentration of nitrite as an indicator of NO production.[12] The assay involves a two-step diazotization reaction:
-
Step 1: In an acidic medium, sulfanilamide reacts with nitrite to form a transient diazonium salt.[9]
-
Step 2: This intermediate salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to form a stable, purple-colored azo compound.[9][13]
The intensity of the purple color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.[9][14]
Experimental Workflow
The overall workflow involves seeding the macrophage cells, treating them with the test compound (this compound), stimulating them with LPS to induce NO production, and finally, quantifying the nitrite in the supernatant using the Griess assay.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is designed for a 96-well plate format.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (stock solution in sterile PBS or media)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 18-24 hours to allow for cell adherence.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM from your stock solution. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treatment: After incubation, carefully remove the old media. Add 100 µL of media containing the desired concentrations of this compound to the respective wells. Include a "vehicle control" group treated with media containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the "untreated control" wells, which should receive 10 µL of media). The "positive control" group consists of cells treated with LPS and vehicle only.
-
Final Incubation: Incubate the plate for an additional 24 hours.[6][8]
Protocol 2: Nitric Oxide Measurement (Griess Assay)
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% or 5% phosphoric acid.[6][10]
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in 2.5% or 5% phosphoric acid.[6][10]
-
Sodium Nitrite (NaNO₂) for standard curve
-
Fresh 96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a 100 µM sodium nitrite stock solution in DMEM.
-
Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) in a fresh 96-well plate.[13] Add 50 µL of each standard concentration per well in duplicate.
-
-
Sample Collection: After the final 24-hour incubation, carefully transfer 50 µL of cell culture supernatant from the cell plate (Protocol 1) to the corresponding wells of the standard curve plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 10-15 minutes at room temperature, protected from light. A purple color will develop.[13]
-
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[14] The color is stable for about an hour.
Protocol 3: Cell Viability Assay (MTT or Resazurin)
It is crucial to confirm that the observed reduction in NO is not due to compound-induced cytotoxicity.[6] This can be performed on a parallel plate set up identically to the treatment plate.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure (MTT Example):
-
After the 24-hour treatment with the compound and LPS, remove the supernatant.
-
Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.[6]
-
Remove the media-MTT mixture and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation and Analysis
1. Nitrite Standard Curve: Plot the absorbance at 540 nm against the known nitrite concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the nitrite concentration in the unknown samples.
Table 1: Example Nitrite Standard Curve Data
| Nitrite Conc. (µM) | Absorbance at 540 nm (Mean) |
|---|---|
| 100 | 1.250 |
| 50 | 0.625 |
| 25 | 0.312 |
| 12.5 | 0.156 |
| 6.25 | 0.078 |
| 3.125 | 0.039 |
| 0 | 0.005 |
2. Calculation of NO Inhibition:
-
Use the standard curve equation to convert the absorbance readings of your samples into nitrite concentrations (µM).
-
Calculate the percentage of NO inhibition for each concentration of this compound using the following formula:
% Inhibition = [ 1 - (NOSample - NOControl) / (NOLPS - NOControl) ] x 100
-
NOSample: Nitrite conc. in wells with LPS + Test Compound
-
NOLPS: Nitrite conc. in wells with LPS + Vehicle
-
NOControl: Nitrite conc. in untreated wells
-
Table 2: Example Data for this compound Inhibition of NO Production
| This compound (µM) | Nitrite Conc. (µM) (Mean ± SD) | % NO Inhibition | Cell Viability (%) |
|---|---|---|---|
| Untreated Control | 2.5 ± 0.4 | - | 100 |
| LPS Control (0 µM) | 45.2 ± 2.1 | 0 | 98 ± 3 |
| 1 | 40.1 ± 1.8 | 11.9 | 99 ± 2 |
| 5 | 31.5 ± 1.5 | 32.1 | 97 ± 4 |
| 10 | 23.8 ± 1.1 | 50.1 | 96 ± 3 |
| 25 | 14.2 ± 0.9 | 72.6 | 95 ± 5 |
| 50 | 8.9 ± 0.7 | 85.0 | 93 ± 4 |
3. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the % Inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Based on the example data, the IC₅₀ value is approximately 10 µM.
References
- 1. mdpi.com [mdpi.com]
- 2. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
How to improve Isorhamnetin 3-O-glucoside solubility in DMSO
Welcome to the technical support center for Isorhamnetin 3-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on improving its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is up to 250 mg/mL. However, achieving this concentration often requires assistance with methods such as sonication.
Q2: Why is my this compound not dissolving in DMSO at room temperature?
A2: Flavonoid glycosides like this compound can be challenging to dissolve due to their complex structure. Factors such as the purity of the compound, the anhydrous state of the DMSO, and the dissolution technique can all affect solubility. It is not uncommon for complete dissolution to require more than simple mixing at room temperature.
Q3: What are the potential consequences of poor solubility in my experiments?
A3: Poor solubility can lead to several experimental issues, including:
-
Inaccurate Dosing: Undissolved particles lead to an overestimation of the compound's concentration in solution.
-
Precipitation: The compound may precipitate out of solution when diluted into aqueous media for assays, leading to inconsistent and unreliable results.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound available to the cells, potentially masking its true biological activity.
-
Crystallization: Insoluble compounds can crystallize on cells, causing non-specific toxicity.[1]
Q4: Is it safe to heat my this compound solution in DMSO?
A4: Gentle heating can be an effective method to increase the solubility of flavonoids in DMSO. However, excessive heat can lead to degradation.[2][3][4][5] It is crucial to use the lowest effective temperature for the shortest possible time. Preliminary tests to confirm the stability of this compound under your specific heating conditions are recommended.
Q5: What is a co-solvent, and can it help dissolve this compound in DMSO?
A5: A co-solvent is a solvent added to a primary solvent to increase the solubility of a solute. While DMSO is a powerful solvent, in some cases, the addition of a co-solvent like ethanol or methanol may help to improve the solubility of challenging compounds. However, the choice of co-solvent must be compatible with your experimental system.
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered when preparing solutions of this compound in DMSO.
Issue 1: The compound does not fully dissolve in DMSO at room temperature.
Possible Cause: The dissolution kinetics are slow, or the concentration is approaching the solubility limit under these conditions.
Troubleshooting Protocol:
-
Initial Dissolution Attempt:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
-
Assisted Dissolution Methods: If the compound is not fully dissolved, proceed with one of the following methods:
-
Method A: Sonication
-
Place the vial in a sonication water bath.
-
Sonicate for 10-30 minutes, periodically checking for dissolution.
-
Caution: Ensure the water bath does not become excessively warm, as this could affect compound stability.
-
-
Method B: Gentle Heating
-
Warm the solution in a water bath set to 37-60°C for 10-15 minutes.[1][6]
-
Periodically vortex the vial to aid dissolution.
-
Critical Note: Avoid prolonged heating or high temperatures to minimize the risk of degradation. It is advisable to perform a stability test if heating is required for your specific application.
-
-
Method C: Co-Solvent Addition
-
If compatible with your experimental design, consider preparing a stock solution in a co-solvent system, such as DMSO:ethanol or DMSO:methanol.
-
A common starting point is a 1:1 (v/v) ratio.
-
First, dissolve the compound in the co-solvent, then add the DMSO.
-
-
Workflow for Assisted Dissolution:
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous medium.
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a low percentage of DMSO.
Troubleshooting Protocol:
-
Prepare a High-Concentration Stock Solution: It is often better to prepare a more concentrated stock solution in 100% DMSO (e.g., 10-100 mM) and then perform a larger dilution into your aqueous buffer or cell culture medium. This keeps the final DMSO concentration low.
-
Serial Dilution in DMSO: If a range of concentrations is needed for your experiment, perform serial dilutions of your high-concentration stock in 100% DMSO first. Then, make the final dilution of each DMSO concentration into the aqueous medium.
-
Dilution Technique:
-
Warm your aqueous medium to 37°C.
-
While gently vortexing or swirling the aqueous medium, add the small volume of the DMSO stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% for cell-based assays to avoid solvent-induced cytotoxicity.
Logical Flow for Dilution:
References
Preventing Isorhamnetin 3-O-glucoside degradation in solution
Welcome to the technical support center for Isorhamnetin 3-O-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing the degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting advice, experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a flavonoid glycoside, a naturally occurring compound found in many plants. Its stability in solution is crucial for accurate experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts. Maintaining its structural integrity ensures the reliability and reproducibility of research findings in areas such as pharmacology and drug development.
Q2: What are the main factors that can cause the degradation of this compound in solution?
A2: The primary factors that can lead to the degradation of this compound are pH, temperature, and exposure to light. Like many flavonoid glycosides, it is susceptible to hydrolysis of the glycosidic bond under acidic conditions and oxidation of the flavonoid backbone in alkaline environments. Elevated temperatures can accelerate these degradation processes, and prolonged exposure to UV or even ambient light can cause photodegradation.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral to slightly acidic solutions. In strongly acidic conditions (pH < 4), the glycosidic bond is susceptible to hydrolysis, which cleaves the glucose molecule from the isorhamnetin aglycone. In alkaline conditions (pH > 8), the flavonoid structure is prone to oxidative degradation.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Higher temperatures accelerate the rate of chemical reactions, including the degradation of this compound. For long-term storage, it is recommended to keep solutions at low temperatures (-20°C or -80°C). For short-term handling during experiments, it is advisable to keep the solution on ice and minimize exposure to ambient temperatures.
Q5: Is this compound sensitive to light?
A5: Yes, flavonoids, in general, are known to be sensitive to light. Exposure to ultraviolet (UV) and even visible light can lead to photodegradation. Therefore, it is recommended to work with this compound solutions in a dark environment or by using amber-colored vials to protect the compound from light-induced degradation.
Q6: What are the recommended storage conditions for this compound solutions?
A6: For long-term storage, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. For daily use, it is best to prepare fresh solutions. If a solution needs to be stored for a short period, it should be kept at 2-8°C and protected from light.
Q7: What solvents are recommended for dissolving this compound?
A7: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For aqueous solutions, it may be necessary to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO should be kept low to avoid potential interference with biological assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure stock solutions are stored at the recommended temperature and protected from light. Minimize the time the working solution is kept at room temperature. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Degradation products of this compound are present. | Check the pH of your solution; adjust to a neutral or slightly acidic range if possible. Protect the solution from light and heat. Consider performing a stability study under your experimental conditions to identify degradation products. |
| Precipitation of the compound in my aqueous buffer. | Low solubility of this compound in the aqueous medium. | First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, slowly add this stock solution to your aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. |
| Inconsistent results between experiments. | Variability in the stability of the compound due to differences in experimental conditions. | Standardize your experimental protocol. Pay close attention to the pH of the solutions, the duration and temperature of incubations, and the level of light exposure. Always use freshly prepared solutions when possible. |
Stability Data
Disclaimer: Specific degradation kinetic data for this compound is limited. The following data for the structurally similar compound, Quercetin-3-O-glucoside, is provided as an estimation. Degradation follows first-order kinetics.
Table 1: Estimated Thermal Degradation of this compound in Aqueous Solution (pH 7)
| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| 80 | 1.5 x 10⁻² | ~46.2 |
| 100 | 2.0 x 10⁻² | ~34.7 |
| 120 | 2.6 x 10⁻² | ~26.7 |
Table 2: General Stability of Flavonoid Glycosides under Various Conditions
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH (1-3) | Low | Hydrolysis of the glycosidic bond |
| Neutral pH (6-7.5) | High | - |
| Alkaline pH (>8) | Low | Oxidative degradation |
| Elevated Temperature | Low | Accelerated hydrolysis and oxidation |
| Light Exposure | Low | Photodegradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, analytical grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Thermal Stability
-
Materials: this compound stock solution, appropriate buffer (e.g., phosphate buffer, pH 7.0), heating block or water bath, HPLC system.
-
Procedure:
-
Prepare a working solution of this compound in the desired buffer at a known concentration.
-
Dispense aliquots of the solution into several vials.
-
Place the vials in a heating block or water bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove a vial and immediately place it on ice to stop the degradation.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).
-
Protocol 3: Assessment of Photostability
-
Materials: this compound stock solution, appropriate buffer, transparent and amber-colored vials, light source (e.g., UV lamp or controlled light chamber), HPLC system.
-
Procedure:
-
Prepare a working solution of this compound in the desired buffer.
-
Dispense aliquots of the solution into both transparent and amber-colored (control) vials.
-
Expose the transparent vials to a controlled light source for specific durations. Keep the amber vials under the same conditions but protected from light.
-
At each time point, analyze the concentration of this compound in both the exposed and control samples by HPLC.
-
Compare the concentrations to determine the extent of photodegradation.
-
Visual Guides
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Troubleshooting Isorhamnetin 3-O-glucoside Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Isorhamnetin 3-O-glucoside, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] For the quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced resolution from nearby peaks, and decreased sensitivity, all of which compromise the reliability of the results.[2]
Q2: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
The most frequent causes can be categorized as either chemical or physical/mechanical issues.
-
Chemical Causes:
-
Secondary Interactions with Silanol Groups: this compound, a flavonoid with hydroxyl groups, can interact with residual, unreacted silanol groups on the silica-based stationary phase of the HPLC column.[2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in multiple ionization states, leading to peak distortion.[3][5][6][7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes.[2][8]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][9]
-
-
Physical/Mechanical Causes:
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[2][10] A blocked inlet frit is also a common cause.[11]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as large detector flow cells, can contribute to band broadening and peak tailing.[2][12]
-
Column Void: A void or channel in the packed bed of the column can lead to peak distortion.[1]
-
Q3: How can I quickly diagnose the cause of my this compound peak tailing?
A systematic approach is crucial. Begin by observing if the tailing affects only the this compound peak or all peaks in the chromatogram.
-
If only the this compound peak is tailing , the issue is likely chemical in nature (e.g., silanol interactions, pH).[2][12]
-
If all peaks are tailing , the problem is more likely mechanical or physical (e.g., extra-column volume, column void).[2][12]
Refer to the troubleshooting workflow diagram below for a step-by-step diagnostic process.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing
Peak tailing of this compound is often linked to the pH of the mobile phase.[2][3] The goal is to suppress the ionization of both the analyte and the residual silanol groups on the stationary phase.[2]
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Mobile Phase Preparation: Prepare your standard mobile phase (e.g., acetonitrile/water or methanol/water). HPLC analysis of this compound often utilizes a reverse-phase C18 column with acidic water and methanol or acetonitrile as the mobile phase.[13]
-
pH Adjustment: To the aqueous portion of the mobile phase, add a small amount of an acidifier like formic acid or trifluoroacetic acid to lower the pH.[14][15] Aim for a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[9] For flavonoids, a mobile phase pH of around 2-3 is often effective at protonating silanols and minimizing secondary interactions.[10][16]
-
System Equilibration: Equilibrate the column with the pH-adjusted mobile phase for a sufficient amount of time.
-
Injection and Analysis: Inject your this compound standard and observe the peak shape.
-
Iterative Optimization: If tailing persists, incrementally adjust the pH and repeat the analysis.
| Mobile Phase Additive | Typical Concentration | Recommended pH Range for Flavonoids |
| Formic Acid | 0.1% (v/v) | 2.5 - 3.5 |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | 2.0 - 2.5 |
Guide 2: Addressing Secondary Interactions with Silanol Groups
Secondary interactions with silanol groups are a primary cause of peak tailing for polar compounds like flavonoids.[3][4]
Experimental Protocol: Evaluating and Mitigating Silanol Interactions
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where residual silanol groups are chemically bonded with a less reactive group.[3][9] If you are not already using one, switching to a fully end-capped C18 or C8 column is highly recommended.[9]
-
Mobile Phase Additives:
-
Acidification: As described in Guide 1, lowering the mobile phase pH protonates the silanol groups, reducing their ability to interact with the analyte.[17]
-
Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can occupy the active silanol sites, preventing them from interacting with this compound.
-
-
Column Washing: If the column is contaminated, a rigorous washing procedure can help. Flush the column with a series of strong solvents.
| Washing Solvent | Purpose |
| Water/Methanol (95:5) | Remove buffer salts |
| Tetrahydrofuran (THF) | Remove strongly adsorbed non-polar compounds |
| Isopropanol | Intermediate polarity wash |
| Methanol/Acetonitrile | Final wash and storage |
Guide 3: Investigating Physical and Mechanical Issues
If all peaks in your chromatogram are tailing, a physical or mechanical issue within the HPLC system is likely the culprit.[12]
Experimental Protocol: Diagnosing Mechanical Problems
-
Check for Extra-Column Volume:
-
Inspect the Column:
-
A sudden onset of peak tailing for all compounds may indicate a partially blocked inlet frit.[11] Try reversing and flushing the column to dislodge any particulates.
-
If the column has been subjected to pressure shocks or has been in use for a long time, a void may have formed at the inlet. This often requires column replacement.[1]
-
-
Sample and Solvent Considerations:
Visualizations
Caption: A logical workflow for diagnosing the root cause of peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
How to increase the yield of Isorhamnetin 3-O-glucoside from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and yield enhancement of Isorhamnetin 3-O-glucoside from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from plant material?
A1: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for flavonoids and are generally more efficient than traditional methods like Soxhlet extraction.[1][2] These methods offer benefits such as reduced extraction time, lower solvent consumption, and increased yield.[1][2][3] Enzyme-Assisted Extraction (EAE) is another sustainable option that uses enzymes like cellulase and pectinase to break down plant cell walls, facilitating the release of bioactive compounds.[4][5][6] The choice of method depends on available equipment, solvent selection, and the specific plant matrix.
Q2: Which plant species are rich sources of this compound?
A2: this compound and other isorhamnetin glycosides are found in a variety of plants. Notably high concentrations are present in Hippophae rhamnoides (sea buckthorn) berries and leaves, Opuntia ficus-indica (prickly pear) cladodes and fruits, and almond skins.[7][8] Other reported sources include rice varieties, Brassica juncea leaves, and onions.[7][9]
Table 1: High-Yielding Plant Sources of Isorhamnetin Glycosides
| Plant Source | Part of Plant | Key Isorhamnetin Glycosides Detected | Reported Content (mg/100g Dry Weight) |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside, Isorhamnetin-3-O-rutinoside | 62.0 - 406.1 |
| Leaves | Isorhamnetin-3-O-glucoside-7-O-rhamnoside | 67.6 - 129.3 | |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | Isorhamnetin-3-O-glucoside, Isorhamnetin-3-O-rutinoside | 149.7 (glucoside), 703.3 (rutinoside) |
| Peels | Isorhamnetin-3-O-glucoside | 223.7 | |
| Almond (Prunus dulcis) | Skin | Isorhamnetin-3-O-glucoside, Isorhamnetin-3-O-rutinoside | Can comprise 75% of total polyphenols |
Q3: How can I increase the biosynthesis of this compound in my plant material in vivo or in cell cultures?
A3: The biosynthesis of flavonoids can be significantly enhanced by applying "elicitors," which are compounds that trigger defense responses in plants.[10][11][12] Elicitors can be abiotic (physical or chemical) or biotic (derived from organisms).
-
Abiotic Elicitors: Include UV radiation (especially UV-B), salicylic acid, and methyl jasmonate.[10][12][13] These agents stimulate the phenylpropanoid pathway, which is responsible for flavonoid production.[10]
-
Biotic Elicitors: Include polysaccharides from fungi or bacteria (e.g., chitosan, yeast extract).[10][11] Applying these elicitors to plant cell cultures or during plant growth can lead to a significant increase in the accumulation of secondary metabolites, including this compound.[13][14]
Troubleshooting Guides
Issue 1: Low Extraction Yield
Problem: The final yield of this compound is lower than expected.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | The plant cell wall is not being sufficiently disrupted. For EAE, ensure the correct enzymes (e.g., cellulase, pectinase) are used and optimize parameters like enzyme dosage, incubation time, and temperature.[5][6] For UAE/MAE, ensure adequate ultrasonic power or microwave power is applied to facilitate cell rupture.[3] |
| Suboptimal Solvent | The polarity of the extraction solvent may not be ideal for this compound. Ethanol-water mixtures are commonly used.[15] Optimize the ethanol concentration; studies on flavonoids often find optimal yields with ethanol concentrations between 40% and 80%.[3][15][16] |
| Incorrect Extraction Parameters | Time, temperature, and solid-to-liquid ratio are critical.[17] Overly high temperatures can degrade flavonoids, while insufficient time or temperature will result in incomplete extraction.[15] Systematically optimize these parameters using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM).[18][19] |
| Degradation of Target Compound | Flavonoids can be sensitive to heat, light, and oxidation.[1] For thermal methods like MAE or heat reflux, ensure the temperature does not exceed the degradation point of the glycoside.[15] Consider using non-thermal methods like UAE at lower temperatures. Store extracts in dark, cool conditions. |
Issue 2: Co-extraction of Impurities
Problem: The crude extract contains a high level of impurities (e.g., chlorophyll, lipids, other phenolics), complicating purification.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-selective Solvent | The chosen solvent is extracting a wide range of compounds. Perform a preliminary liquid-liquid extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.[20] |
| Lack of a Purification Step | Crude extracts require purification to isolate the target compound. Use column chromatography with resins like polyamide or macroporous adsorption resin (e.g., AB-8), which have shown good performance in separating flavonoids.[16][21] Elution can be performed with a stepwise gradient of ethanol.[16][21] |
Issue 3: Difficulty in Quantification
Problem: Inaccurate or inconsistent quantification of this compound in the extract.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Improper Analytical Method | Standard spectrophotometric assays for "total flavonoids" are not specific. Use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector for accurate identification and quantification.[9][19][22] |
| Lack of a Proper Standard | Accurate quantification requires a certified reference standard of this compound. Prepare a calibration curve by injecting a series of standard solutions of known concentrations and use this curve to calculate the concentration in your samples.[23] |
| Matrix Effects | Other compounds in the extract can interfere with the analytical signal. Ensure proper sample preparation, including filtration (e.g., 0.45 µm filter) and appropriate dilution, to minimize matrix effects.[22] |
Experimental Protocols & Methodologies
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general methodology for extracting flavonoids using ultrasonication. Optimal parameters should be determined empirically for each specific plant material.
-
Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Mixing: Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel. Add the extraction solvent (e.g., 56% ethanol) at a specified solid-to-liquid ratio (e.g., 1:33 g/mL).[15]
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 87.5 W) at a controlled temperature (e.g., 74°C) for a set duration (e.g., 46 minutes).[24][15]
-
Separation: After extraction, centrifuge the mixture to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove fine particles.
-
Analysis: Analyze the filtrate using HPLC for the quantification of this compound.
Table 2: Comparison of Optimized UAE Parameters for Flavonoids
| Plant Material | Ethanol Conc. (%) | Temp. (°C) | Time (min) | Liquid/Solid Ratio (mL/g) | Flavonoid Yield (%) |
| Pteris cretica L. | 56.7 | 74.3 | 45.9 | 33.7 | 4.71 |
| Centella asiatica | 75 | - | 30 | 20 | 4.37 (TFC mg/g) |
| Camellia fascicularis | 40 | 72.3 | 96 | 60 | 4.77 |
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol outlines a general procedure for MAE. This method uses microwave energy to heat the solvent and disrupt the plant matrix.
-
Preparation: Prepare the dried, powdered plant material as described for UAE.
-
Mixing: Combine the plant powder (e.g., 10 g) with the extraction solvent (e.g., 78% ethanol) in a microwave-safe extraction vessel at a specific solid-to-liquid ratio.[3][18]
-
Microwave Irradiation: Place the vessel in a microwave extraction system. Apply a set microwave power (e.g., 559 W) for a specific duration (e.g., 25 minutes).[3] Monitor temperature to avoid overheating and degradation.[1]
-
Cooling & Separation: Allow the vessel to cool to room temperature. Centrifuge and filter the extract as described for UAE.
-
Analysis: Quantify this compound content via HPLC.
Table 3: Comparison of Optimized MAE Parameters for Flavonoids
| Plant Material | Ethanol Conc. (%) | Power (W) | Time (min) | Liquid/Solid Ratio (mL/g) | Flavonoid Yield |
| Phyllostachys heterocycla | 78.1 | 559 | 24.9 | - | 4.67% |
| Sedum aizoon | 80.6 | - | 20 | 20 | 24.87 mg/g |
| Avicennia marina | - | >60% of 399W | >30 | >20 | >0.5 mg/mL |
Protocol 3: Elicitor Treatment for Cell Suspension Cultures
This protocol describes the application of an elicitor to enhance secondary metabolite production in plant cell cultures.
-
Culture Preparation: Establish a stable plant cell suspension culture in a suitable growth medium (e.g., Murashige and Skoog).
-
Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor (e.g., 10 mM Salicylic Acid or 1 mM Methyl Jasmonate).
-
Elicitation: Add the elicitor to the cell culture at a specific growth phase (e.g., exponential phase, day 5). The final concentration should be optimized; typical starting points are 0.3-3 µM for Methyl Jasmonate and 100-300 µM for Salicylic Acid.[14]
-
Incubation: Continue the incubation of the cell culture for a defined period post-elicitation (e.g., 24-96 hours) before harvesting.[14]
-
Harvesting & Extraction: Harvest the cells by filtration. Proceed with an appropriate extraction method (e.g., UAE) to recover the target compounds.
-
Analysis: Compare the yield of this compound from elicited cultures with that from control (non-elicited) cultures.
Table 4: Examples of Elicitors Used to Increase Flavonoid Production
| Elicitor | Plant/Culture System | Effect on Flavonoids |
| Methyl Jasmonate (MeJa) | Thevetia peruviana cell culture | 1.07-fold increase in total flavonoids |
| Salicylic Acid (SA) | Thevetia peruviana cell culture | 1.3-fold increase in total flavonoids |
| UV-B Radiation | Salvia verticillata | Stimulates phenylpropanoid pathway genes |
| Yeast Extract | Pueraria candollei | Increases isoflavonoid yield |
Visualizations
Experimental & Purification Workflow
Caption: General workflow for increasing yield and isolating this compound.
This compound Biosynthesis Pathway
Caption: Key enzymatic steps from Quercetin to this compound.[23]
Elicitor-Mediated Signaling Cascade
Caption: Logical diagram of how elicitors boost flavonoid biosynthesis pathways.[10][11]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 4. [PDF] Optimization of Enzyme-Assisted Extraction of Flavonoids from Corn Husks | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Isorhamnetin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 11. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 22. Isorhamnetin: A Nematocidal Flavonoid from Prosopis laevigata Leaves Against Haemonchus contortus Eggs and Larvae [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Optimisation of Ultrasound-Assisted Extraction of Total Phenolics and Flavonoids Content from Centella asiatica [mdpi.com]
Technical Support Center: LC-MS Analysis of Isorhamnetin 3-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Isorhamnetin 3-O-glucoside by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Common Issues
This section addresses specific problems that researchers, scientists, and drug development professionals may encounter during their experiments.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing and broadening. What are the likely causes and how can I fix this?
A: Poor peak shape for this compound can stem from several factors related to the chromatography, the sample, or the interaction between the analyte and the analytical column. Here is a step-by-step troubleshooting guide:
-
Secondary Interactions with the Column: Flavonoid glycosides like this compound have multiple hydroxyl groups that can interact with residual silanols on the silica-based C18 columns. This is a common cause of peak tailing.
-
Solution: Acidify your mobile phase. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, will suppress the ionization of the silanol groups, minimizing these unwanted interactions.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, mass overload was the likely issue.
-
-
Column Contamination or Degradation: Accumulation of matrix components from previous injections can lead to a decline in column performance and distorted peak shapes.
-
Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, consider replacing the guard column or the analytical column itself.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move too quickly through the front of the column, resulting in peak distortion.
-
Solution: Whenever possible, dissolve your final extracted sample in the initial mobile phase.
-
Issue 2: High Variability and Poor Reproducibility in Signal Intensity
Q: I'm observing significant variability in the peak area of this compound between replicate injections of the same sample. What could be causing this?
A: Inconsistent signal intensity is often a hallmark of unaddressed matrix effects or issues with the sample preparation process.
-
Inconsistent Sample Preparation: Manual sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability if not performed consistently.
-
Solution: Analyze multiple preparations of the same quality control (QC) sample to assess the reproducibility of your sample preparation method. If using manual methods, ensure consistent timing, volumes, and vortexing/shaking procedures for all steps.
-
-
Lot-to-Lot Matrix Variability: Different sources of your biological matrix (e.g., plasma from different individuals) can have varying compositions of endogenous components, leading to different degrees of matrix effects.
-
Solution: To ensure your method is robust, it is recommended to evaluate the matrix effect in at least six different lots of the blank matrix.
-
-
Internal Standard Performance: An ideal internal standard (IS) should co-elute with the analyte and experience similar matrix effects, thus compensating for variations in signal suppression or enhancement.
-
Solution: Check the peak area of your internal standard across all samples. High variability in the IS signal suggests it is not adequately compensating for the matrix effects. This could be because the IS is not a close enough structural analog or is experiencing its own unique interferences. A stable isotope-labeled internal standard for this compound would be the ideal choice.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding matrix interference in the LC-MS analysis of this compound.
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analysis. This compound, being a flavonoid glycoside, is often analyzed in complex biological or botanical matrices that contain a high abundance of endogenous components like phospholipids, salts, and other metabolites, making it susceptible to these effects.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at certain retention times indicates the presence of interfering matrix components.
-
Quantitative Assessment (Post-Extraction Spike Method): This is the most common method to quantify the extent of matrix effects. It involves comparing the signal response of the analyte in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.
Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing this compound?
A3: A multi-pronged approach is often the most effective:
-
Effective Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): Simple and fast, but often less clean than other methods.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective.
-
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by:
-
Adjusting the gradient elution profile.
-
Changing the mobile phase composition (e.g., switching between methanol and acetonitrile).
-
Using a column with a different chemistry.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach may compromise the limit of detection for low-concentration samples.
-
Use of a Suitable Internal Standard: A stable isotope-labeled internal standard is the "gold standard" for compensating for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization. If a stable isotope-labeled IS is not available, a close structural analog can be used.
Data Presentation
The following tables summarize key data relevant to the LC-MS analysis of this compound and related flavonoids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₁₂ |
| Molecular Weight | 478.4 g/mol |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 12 |
Table 2: Representative Matrix Effects for Flavonoids in Human Plasma
| Analyte | Sample Preparation | Matrix Effect (%)* | Indication |
| Isorhamnetin | Protein Precipitation | 85 - 100% | Minimal to no significant suppression |
| Quercetin | Protein Precipitation | ~75% | Moderate Ion Suppression |
| Kaempferol | Protein Precipitation | ~80% | Mild Ion Suppression |
| Quercetin-3-O-glucuronide | Enzymatic Proteolysis | ~95% | Minimal Ion Suppression |
*Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Disclaimer: This table presents representative data compiled from various studies. Actual matrix effects can vary significantly based on the specific analyte, LC-MS system, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments related to the LC-MS analysis of this compound.
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is based on a validated method for the analysis of isorhamnetin and its glycosides in rat plasma and is a good starting point for method development.
Materials:
-
Rat or human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Naringin or a stable isotope-labeled standard)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge the samples at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness at 37°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard into the final mobile phase composition at three concentration levels (low, medium, and high).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., human plasma) using your developed sample preparation method (e.g., Protocol 1). Spike the analytical standard and internal standard into the final extract at the same three concentration levels as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analytical standard and internal standard into the blank matrix before the extraction process at the same three concentration levels.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
| Parameter | Formula | Acceptance Criteria |
| Matrix Effect (ME) | (Peak Area in Set B / Peak Area in Set A) * 100 | 85 - 115% |
| Recovery (RE) | (Peak Area in Set C / Peak Area in Set B) * 100 | >80% (and consistent across concentration levels) |
A Matrix Effect value outside the 85-115% range indicates significant ion suppression or enhancement that needs to be addressed.
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: The signaling pathway of ion suppression due to matrix effects.
Technical Support Center: Isorhamnetin 3-O-glucoside Stability for In Vitro Assays
This technical support center provides guidance on the stability of Isorhamnetin 3-O-glucoside for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder form, it is recommended to store it at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years) in a dry and dark place.[1][2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q2: How stable is this compound in different solvents?
A2: this compound is soluble in DMSO, ethanol, pyridine, and methanol.[4] While specific stability data in each solvent is limited, DMSO is a commonly used solvent for creating stock solutions.[1] For aqueous solutions used in cell culture media, it is recommended to prepare them fresh from the stock solution for each experiment to minimize degradation.
Q3: What is the general stability of flavonoids like this compound in aqueous solutions?
A3: Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline solutions. Glycosylation, as in this compound, can protect the flavonoid from degradation during simulated digestion compared to its aglycone form, isorhamnetin.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids are known to be susceptible to photodegradation, especially when exposed to UV light. It is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
-
Possible Cause: Degradation of this compound in the experimental setup.
-
Solution:
-
pH of the medium: If the assay is performed at a neutral or alkaline pH, the compound may be degrading. Prepare fresh solutions immediately before use and minimize the incubation time if possible. For non-cell-based assays, consider if an acidic buffer can be used.
-
Temperature: High temperatures can accelerate degradation. If your experiment involves heating, assess the thermal stability of the compound under those conditions.
-
Light exposure: Protect your experimental setup from direct light.
-
Improper storage: Ensure that the stock solutions have been stored correctly at the recommended temperatures and have not undergone multiple freeze-thaw cycles.
-
-
Issue 2: Precipitate formation when diluting the DMSO stock solution in aqueous buffer or media.
-
Possible Cause: Poor solubility of this compound in aqueous solutions at the desired concentration.
-
Solution:
-
Decrease the final concentration: If experimentally feasible, lower the final concentration of this compound.
-
Increase the DMSO concentration: A slightly higher percentage of DMSO in the final solution may help with solubility, but be mindful of the tolerance of your cell line or assay system to DMSO. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.
-
Use a different solvent: While less common for cell-based assays, exploring other solvents compatible with your system could be an option.
-
Gentle warming and sonication: To aid dissolution when preparing the stock solution in DMSO, gentle warming to 37°C and sonication can be employed.[3]
-
-
Stability Data Summary
While specific quantitative stability data for this compound under various in vitro conditions is not extensively available in the literature, the following tables provide a summary based on general flavonoid stability and available information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1][3] |
| -20°C | Up to 1 month[1][3] |
Table 2: Qualitative Stability Profile of Flavonoids (Applicable to this compound)
| Condition | Stability | Recommendation |
| pH | ||
| Acidic (pH < 7) | Higher | Maintain acidic conditions for storage and non-physiological assays where possible. |
| Neutral to Alkaline (pH ≥ 7) | Lower | Prepare fresh solutions for cell culture and minimize exposure time. |
| Temperature | ||
| 4°C | High | Suitable for short-term storage of solutions. |
| Room Temperature (20-25°C) | Moderate | Use for short-term handling only. |
| 37°C (Cell Culture) | Lower | Prepare fresh and use immediately. |
| Light | ||
| Dark | High | Store in light-protected containers (e.g., amber vials, wrapped in foil). |
| Light Exposure (especially UV) | Low | Avoid exposure to direct light during experiments and storage. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
This protocol outlines a general method to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the buffers or media of interest (e.g., phosphate-buffered saline at pH 5, 7.4, and 9; cell culture medium).
-
Incubation Conditions:
-
pH Stability: Aliquot the test solutions into separate light-protected containers for each pH value and store at a constant temperature (e.g., 4°C, 25°C, or 37°C).
-
Temperature Stability: Aliquot the test solution at a specific pH (e.g., pH 7.4) into separate light-protected containers and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Photostability: Aliquot the test solution into transparent containers and expose them to a controlled light source (e.g., a photostability chamber with a defined lux and UV output). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Analyze the concentration of this compound in each sample at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general HPLC method that can be optimized for stability studies.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing over time to elute the compound. An example could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B, followed by a re-equilibration period.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (typically around 254 nm or 350 nm).
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in the test samples.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to influence key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical in regulating cell growth, proliferation, survival, and inflammatory responses.
References
- 1. mdpi.com [mdpi.com]
- 2. Isorhamnetin Improves Oocyte Maturation by Activating the Pi3k/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Isorhamnetin 3-O-Glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Isorhamnetin 3-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is attributed to several factors:
-
Poor Aqueous Solubility: Like many flavonoids, Isorhamnetin and its glycosides have limited solubility in water, which hinders their dissolution in the gastrointestinal tract—a prerequisite for absorption.[1]
-
Metabolism by Gut Microbiota: Intestinal bacteria can metabolize this compound, primarily through deglycosylation to its aglycone, isorhamnetin.[2] While the aglycone can be absorbed, further degradation into other metabolites can occur, impacting overall bioavailability.
-
Efflux by Transporters: Isorhamnetin and its metabolites can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), reducing net absorption.[1]
-
First-Pass Metabolism: After absorption, Isorhamnetin undergoes extensive metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
-
Nanoformulations:
-
Solid Dispersions (SDs): Dispersing the compound in a hydrophilic polymer matrix can significantly improve its dissolution rate and, consequently, its absorption.[3][4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic compounds.[3][6][7][8][9]
-
-
Complexation:
-
Phospholipid Complexes: Forming complexes with phospholipids can improve the lipophilicity and membrane permeability of flavonoids.
-
-
Structural Modification:
-
Glycosylation: While this compound is already a glycoside, altering the sugar moiety can influence its solubility and interaction with transporters.[10]
-
Q3: How does the glycosylation pattern of isorhamnetin affect its bioavailability?
A3: Glycosylation has a dual effect on bioavailability. The addition of a sugar moiety, as in this compound, generally increases aqueous solubility and stability during digestion compared to the aglycone (isorhamnetin).[11] This can lead to higher concentrations in the gut lumen. However, the glycoside form often exhibits lower permeability across the intestinal epithelium.[11] For efficient absorption, the glycoside typically needs to be hydrolyzed to its aglycone form by intestinal enzymes or gut microbiota.[10] The type and position of the sugar can also influence which transporters the molecule interacts with.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Efflux by P-gp or MRPs | Co-incubate this compound with known inhibitors of these transporters (e.g., verapamil for P-gp, MK-571 for MRPs). | An increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side will suggest that the compound is a substrate for these efflux pumps. |
| Low Lipophilicity | Formulate the compound into lipid-based delivery systems like SEDDS or solid lipid nanoparticles (SLNs) before applying to the Caco-2 monolayer. | Enhanced transport across the cell monolayer due to improved partitioning into the cell membrane. |
| Poor Aqueous Solubility in Buffer | Prepare a solid dispersion of the compound with a hydrophilic polymer (e.g., PVP, HPMC) to improve its dissolution in the assay buffer. | Increased concentration of the compound in the apical compartment, leading to a higher concentration gradient for passive diffusion. |
| Compromised Cell Monolayer Integrity | Regularly measure the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range (typically >250 Ω·cm²). | Consistent and reliable permeability data. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress on the animals and ensure accurate dosing. | Reduced variability in plasma concentration-time profiles between individual animals. |
| Food Effects | Standardize the fasting period for animals before dosing, as food can significantly affect the absorption of flavonoids. | More consistent and reproducible absorption profiles. |
| Inadequate Blood Sampling Times | For rapid absorption, ensure early and frequent blood sampling time points (e.g., 0.25, 0.5, 1, 2 hours) to accurately capture the maximum plasma concentration (Cmax) and time to Cmax (Tmax). | A well-defined pharmacokinetic profile that accurately reflects the absorption phase. |
| Sample Degradation | Process blood samples immediately after collection to separate plasma and store at -80°C until analysis. Use appropriate anticoagulants and protease inhibitors if necessary. | Accurate quantification of the analyte and its metabolites. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Isorhamnetin in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Isorhamnetin (in Total Flavones of Hippophae rhamnoides - TFH) | 100 | 185.3 ± 65.7 | 0.58 ± 0.20 | 453.8 ± 156.2 | 100 |
| Isorhamnetin (TFH Solid Dispersion) | 100 | 536.9 ± 256.4 | 0.50 ± 0.22 | 1673.6 ± 792.5 | 368.8 |
| Isorhamnetin (TFH Self-Emulsifying) | 100 | 215.4 ± 89.1 | 0.67 ± 0.29 | 589.7 ± 243.5 | 129.9 |
Data adapted from a study on the effects of solid dispersion and self-emulsifying formulations.[4][5]
Table 2: In Vitro Permeability of Isorhamnetin and its Glycosides Across Caco-2 Cell Monolayers
| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| Isorhamnetin | 4.74 ± 0.02 |
| Isorhamnetin-3-O-glucosyl-rhamnoside | 1.72 ± 0.01 |
| Isorhamnetin-3-O-glucosyl-rhamnosyl-pentoside | 1.28 ± 0.02 |
| Isorhamnetin-3-O-glucosyl-rhamnosyl-rhamnoside | 1.03 ± 0.04 |
Data from a study on the bioaccessibility and intestinal permeability of isorhamnetin glycosides.[11][12]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of a compound in vitro.
-
Cell Culture:
-
Seed Caco-2 cells on Transwell® inserts (e.g., 0.4 µm pore size, 12-well plate format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) to allow for differentiation into a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the TEER.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the test compound solution (e.g., this compound) in HBSS at a final concentration of, for example, 100 µM.
-
To measure apical to basolateral (A-B) transport, add the compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B-A) transport, add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
Calculate the efflux ratio: (Papp B-A) / (Papp A-B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound after oral administration.
-
Animal Handling and Dosing:
-
Use male Sprague-Dawley rats (200-250 g).
-
Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Prepare the formulation of this compound (e.g., suspension, solid dispersion, SEDDS).
-
Administer a single dose of the formulation to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation or liquid-liquid extraction to extract the compound from the plasma.
-
Quantify the concentration of Isorhamnetin and/or its metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀₋t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC₀₋inf (area under the plasma concentration-time curve from time 0 to infinity)
-
t₁/₂ (elimination half-life)
-
-
Calculate the relative oral bioavailability (F) if an intravenous formulation is also tested: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Mandatory Visualization
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Isorhamnetin's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the metabolites of this compound produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of solid dispersion and self-emulsifying formulations on the solubility, dissolution, permeability and pharmacokinetics of isorhamnetin, quercetin and kaempferol in total flavones of Hippophae rhamnoides L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. csmres.co.uk [csmres.co.uk]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Isorhamnetin 3-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhamnetin 3-O-glucoside, particularly concerning cell viability issues at high concentrations.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solutions |
| Precipitation of Compound in Culture Medium | - Low aqueous solubility: this compound, like many flavonoids, has limited solubility in aqueous solutions.[1] - High final concentration: Exceeding the solubility limit of the compound in the culture medium. - DMSO shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.[1] - Temperature changes: Shifting from room temperature or 37°C to 4°C can decrease solubility. | - Optimize stock solution concentration: Prepare a high-concentration stock solution in 100% DMSO. Sonication may be required to fully dissolve the compound.[2][3] - Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps in pre-warmed culture medium.[1] - Maintain temperature: Ensure the cell culture medium is at 37°C when adding the compound. - Final DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to minimize solvent-induced cytotoxicity and precipitation. |
| Inconsistent or Non-reproducible Cell Viability Results | - Compound instability: Flavonoids can be unstable in culture media, degrading over time. - Interaction with media components: Components in the media may interact with and degrade the compound. - Variability in experimental setup: Inconsistent cell seeding density, incubation times, or passage numbers. | - Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. - Minimize light exposure: Protect solutions from light to prevent photodegradation. - Standardize protocols: Ensure consistent cell seeding densities and experimental timelines. |
| Unexpectedly High Cell Viability at High Concentrations (MTT Assay) | - Direct reduction of MTT: Flavonoids, due to their antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal. This effect is independent of cellular metabolic activity. | - Include a cell-free control: In a separate set of wells, add this compound to the culture medium without cells and perform the MTT assay. Any color change indicates direct MTT reduction by the compound. - Use an alternative viability assay: The Sulforhodamine B (SRB) assay is a reliable alternative as it measures total protein content and is not affected by the reducing potential of flavonoids.[4] The Trypan Blue exclusion assay is another option that directly counts viable cells.[5] |
| High Background in Apoptosis Assays (e.g., Annexin V/PI) | - Mechanical stress: Harsh cell handling during harvesting can damage cell membranes, leading to false-positive PI staining. - EDTA interference: Annexin V binding to phosphatidylserine is calcium-dependent, and EDTA can chelate Ca2+, inhibiting this interaction.[6] - Spontaneous apoptosis: High cell density or nutrient deprivation can induce apoptosis in control cells. | - Gentle cell handling: Use gentle pipetting and low-speed centrifugation during cell harvesting.[6] - Use EDTA-free detachment solutions: For adherent cells, use trypsin without EDTA or other gentle, non-enzymatic cell dissociation buffers. - Optimize cell density: Plate cells at a density that prevents confluence-induced apoptosis during the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO, with a solubility of up to 250 mg/mL, and in ethanol at approximately 33.35 mg/mL with sonication and warming.[2][7] It is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable.[3][7] Avoid repeated freeze-thaw cycles.
Q2: I am observing a decrease in cell viability at low concentrations but an increase at higher concentrations when using the MTT assay. Why is this happening?
A2: This paradoxical effect is likely due to the interference of this compound with the MTT assay. At low concentrations, the cytotoxic effect of the compound is observed. However, at higher concentrations, the direct reduction of the MTT reagent by the flavonoid can overpower the cytotoxic effect, leading to an artificially high absorbance reading and the incorrect interpretation of increased cell viability. It is crucial to use an alternative assay like the SRB assay for more accurate results.[4]
Q3: What are the typical effective concentrations of this compound for inducing cytotoxicity in cancer cells?
A3: The effective concentration of this compound can vary significantly depending on the cell line and incubation time. The half-maximal inhibitory concentration (IC50) is a common measure of potency.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| HT-29 | Colon Cancer | 24 hours | > 200 |
| HT-29 | Colon Cancer | 48 hours | 112.1 |
| HT-29 | Colon Cancer | 72 hours | 53.72 µg/mL (~112 µM) |
| SW-480 | Colon Cancer | 24 hours | 1.67 µg/mL (~3.5 µM) |
| SW-480 | Colon Cancer | 48 hours | 1.15 µg/mL (~2.4 µM) |
| SW-480 | Colon Cancer | 72 hours | 1.59 µg/mL (~3.3 µM) |
| ACHN | Renal Cancer | Not Specified | > 200 |
| C32 | Amelanotic Melanoma | Not Specified | > 200 |
| MCF-7 | Breast Cancer | Not Specified | > 200 |
| LNCaP | Prostate Cancer | Not Specified | > 200 |
Note: IC50 values can vary based on experimental conditions. The data presented is a summary from available literature.[3][8][9]
Q4: How does this compound induce cell death?
A4: this compound primarily induces apoptosis, a form of programmed cell death, in cancer cells. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also cause cell cycle arrest, preventing cancer cells from proliferating. Key signaling pathways involved include the PI3K/Akt and MAPK pathways.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Annexin V/PI Apoptosis Assay Protocol
This protocol outlines the steps for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently detach the cells using an EDTA-free dissociation reagent. Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Experimental Workflow for Troubleshooting Cell Viability Assays
References
- 1. Isorhamnetin-3-O-glucoside | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin-3-O-beta-D-Glucoside CAS#: 5041-82-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isorhamnetin 3-O-glucoside Incubation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Isorhamnetin 3-O-glucoside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in cell culture?
This compound is a flavonoid glycoside, a naturally occurring compound found in various plants. In cell culture, it is primarily investigated for its potential anticancer properties, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.
Q2: What is a typical starting point for incubation time when treating cells with this compound?
A common starting point for incubation time is 24 hours. However, the optimal time can vary significantly depending on the cell line, the concentration of this compound, and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your specific experimental setup.
Q3: How does the incubation time affect the observed cellular response to this compound?
Incubation time is a critical factor that can influence the magnitude and nature of the cellular response. Shorter incubation times may be sufficient to observe early events like the activation of signaling pathways, while longer incubation times are often necessary to detect downstream effects such as apoptosis or significant inhibition of cell proliferation.
Q4: Should the cell culture medium containing this compound be replaced during a long incubation period?
For incubation times longer than 24 hours, it is good practice to replace the medium with a fresh solution of this compound every 24-48 hours. This ensures a consistent concentration of the compound and replenishes essential nutrients for the cells.
Q5: I am not observing a significant effect of this compound on my cells. What could be the reason?
Several factors could contribute to a lack of response. Consider the following:
-
Incubation Time: The incubation period may be too short. Try extending the treatment duration.
-
Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to identify the effective concentration range for your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its activity.
-
Assay Interference: Some flavonoids can interfere with common cell viability assays like the MTT assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. Precipitation of this compound. Incomplete dissolution of formazan crystals (in MTT assay). | Ensure a single-cell suspension before seeding. Check the solubility of the compound in your culture medium and consider using a lower concentration or a different solvent. Ensure complete solubilization of formazan by thorough mixing. |
| Unexpectedly high cell viability with MTT assay | Direct reduction of MTT by this compound. | Run a cell-free control with the compound and MTT to check for interference. Switch to an alternative cell viability assay such as the Sulforhodamine B (SRB) assay or a crystal violet assay. |
| Cell morphology changes unrelated to apoptosis (e.g., precipitation on cells) | The compound is precipitating out of the solution at the tested concentration. | Visually inspect the wells under a microscope for any signs of precipitation. Reduce the concentration of this compound or try a different solvent. |
| Inconsistent results between experiments | Variation in cell passage number. Inconsistent incubation conditions. Degradation of the stock solution. | Use cells within a consistent and low passage number range. Ensure consistent temperature, CO2 levels, and humidity in the incubator. Prepare fresh stock solutions regularly and store them properly. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isorhamnetin and its glycosides in various cancer cell lines, providing an indication of the effective concentration range and incubation times reported in the literature.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| Isorhamnetin-3-O-glucosyl-rhamnoside | HT-29 RFP | Colon Cancer | 24 | 53.72 µg/mL[1] |
| Isorhamnetin | SW-480 | Colon Cancer | 24 | 1.25 µg/mL |
| Isorhamnetin | SW-480 | Colon Cancer | 72 | 3.54 µg/mL |
| Isorhamnetin | HT-29 | Colon Cancer | 24 | 15.6 µg/mL |
| Isorhamnetin | HT-29 | Colon Cancer | 72 | 10.2 µg/mL |
| Isorhamnetin | MCF-7 | Breast Cancer | 72 | ~10 µM[2] |
| Isorhamnetin | T47D | Breast Cancer | 72 | ~10 µM[2] |
| Isorhamnetin | BT474 | Breast Cancer | 72 | ~10 µM[2] |
| Isorhamnetin | BT-549 | Breast Cancer | 72 | ~10 µM[2] |
| Isorhamnetin | MDA-MB-231 | Breast Cancer | 72 | ~10 µM[2] |
| Isorhamnetin | MDA-MB-468 | Breast Cancer | 72 | ~10 µM[2] |
| Isorhamnetin | BEL-7402 | Hepatocellular Carcinoma | 72 | 74.4 µg/mL |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is recommended to avoid potential interference from the reducing properties of flavonoids.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently aspirate the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for optimizing incubation time.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting experiments.
References
Validation & Comparative
Isorhamnetin 3-O-glucoside vs. its Aglycone Isorhamnetin: A Comparative Guide on Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin, a 3'-O-methylated metabolite of the flavonol quercetin, and its glycosidic counterpart, isorhamnetin 3-O-glucoside, are both recognized for their antioxidant properties. Found in a variety of plants, including sea buckthorn and ginkgo biloba, these compounds are of significant interest in the development of therapeutics for oxidative stress-related diseases.[1][2] This guide provides an objective comparison of their antioxidant efficacy, supported by experimental data from in vitro and cellular assays, and delves into the underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of isorhamnetin and its 3-O-glucoside has been evaluated using various assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50, µM) | ABTS Radical Scavenging Assay (IC50, µM) | FRAP (Ferric Reducing Antioxidant Power) | Cellular Antioxidant Activity (CAA) |
| Isorhamnetin | 24.61[3] | 14.54[3] | Data not available | Data not available |
| This compound | 4.84[4] / 11.76[3] | Data not available | Data not available | Data not available |
Note on conflicting data: The reported IC50 values for this compound in the DPPH assay vary between studies (4.84 µM and 11.76 µM). This discrepancy may arise from differences in experimental conditions, such as reaction time, solvent, and the specific protocol employed.
In Vitro vs. Cellular Antioxidant Efficacy
In vitro chemical assays, such as DPPH and ABTS, provide a fundamental understanding of the direct radical-scavenging capabilities of a compound. The available data suggests that in a purely chemical environment, this compound may exhibit comparable or even more potent DPPH radical scavenging activity than its aglycone, isorhamnetin.
Molecular Mechanisms: The Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of isorhamnetin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like isorhamnetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis.[5]
While the activation of the Nrf2 pathway by isorhamnetin is well-documented, further research is needed to fully elucidate the extent to which this compound engages this pathway and to compare their relative potencies in inducing the expression of Nrf2-dependent antioxidant genes. Some evidence suggests that isorhamnetin glycosides can augment the levels of HO-1 and the nuclear level of Nrf2.[6]
Caption: Isorhamnetin-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
The following are summaries of standard protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the deep purple color of the DPPH solution is reduced to a pale yellow, and the decrease in absorbance at approximately 517 nm is measured.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Different concentrations of the test compound (isorhamnetin or its glucoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance is measured at approximately 734 nm.
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically at approximately 593 nm.
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
The test compound is added to the FRAP reagent.
-
The absorbance is measured after a specific incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.
-
Procedure:
-
A suitable cell line (e.g., HepG2) is cultured in a multi-well plate.
-
The cells are incubated with the test compound and DCFH-DA.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence is measured over time using a microplate reader.
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time, and the results are often expressed as quercetin equivalents.
-
Caption: A simplified workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Both isorhamnetin and its 3-O-glucoside demonstrate notable antioxidant potential. While in vitro chemical assays provide conflicting evidence regarding which form is a more potent direct radical scavenger, the aglycone isorhamnetin has a well-established mechanism of action through the activation of the Nrf2 signaling pathway. The glycosidic form also shows antioxidant activity and may influence cellular antioxidant defenses.
For drug development professionals, the key takeaway is that while in vitro antioxidant capacity is an important initial screening parameter, cellular and in vivo studies are crucial to determine the true therapeutic potential of these compounds. The differences in bioavailability and metabolism between the aglycone and its glucoside will likely play a significant role in their ultimate efficacy in a physiological system. Further head-to-head comparisons in cellular models of oxidative stress are warranted to definitively delineate their respective advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Comparative Efficacy of Isorhamnetin 3-O-glucoside and Hesperidin in Mitigating Inflammation: A Scientific Review
A detailed analysis for researchers and drug development professionals on the anti-inflammatory properties of two prominent flavonoids, Isorhamnetin 3-O-glucoside and Hesperidin. This guide synthesizes experimental data to compare their mechanisms of action and efficacy in reducing inflammatory markers.
The quest for potent and safe anti-inflammatory agents has led to a significant focus on natural flavonoids. Among these, this compound, a flavonol found in plants like Opuntia ficus-indica, and Hesperidin, a flavanone abundant in citrus fruits, have emerged as promising candidates. This guide provides a comparative overview of their efficacy in reducing inflammation, supported by experimental data from various in vitro and in vivo studies.
Mechanisms of Anti-inflammatory Action
Both this compound and Hesperidin exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. While their overall goal is the same, the specific molecular targets and the extent of their effects can vary.
This compound and its related glycosides have been shown to suppress inflammation through several mechanisms. These include the inhibition of nuclear factor kappa-B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.[1] By blocking NF-κB, this compound and its derivatives downregulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Furthermore, they can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which are crucial for inflammatory responses.[1] Some studies also point to the inhibition of high-mobility-group protein 1 (HMGB1) release, a key mediator in late-stage inflammation.[1]
Hesperidin , similarly, demonstrates potent anti-inflammatory properties primarily by attenuating the NF-κB signaling pathway.[2][3] This action leads to a decreased expression of a wide array of inflammatory molecules, including TNF-α, IL-1β, IL-6, and adhesion molecules like ICAM-1 and VCAM-1.[2] Hesperidin also inhibits the activity of cyclooxygenase-II (COX-II) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[2][4]
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of this compound and Hesperidin in different experimental models.
Table 1: In Vitro Anti-inflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Concentration | Effect | Reference |
| This compound | RAW 264.7 macrophages | --- | 100 µg/mL | Distinct anti-inflammatory activity with no toxicity | [1][5] |
| This compound | Human osteosarcoma MG-63 cells | TNF-α | 100 µg/mL | Inhibition of IL-6 production | [1][5] |
| Isorhamnetin glycosides | RAW 264.7 macrophages | --- | >25 ng IsoEq/mL | >50% inhibition of NO production | [6] |
| Hesperidin | RAW 264.7 macrophages | LPS | 5, 50, and 250 μM | Dose-dependent suppression of IL-6, TNF-α, and NO synthesis | [7] |
| Hesperidin | RAW 264.7 cells | PMA + A23187 | 0.01 mg/mL | Average IL-8 production: 0.6 ng/mL; Average TNF-α production: 0.3 ng/mL; Average IL-1β production: 0.0467 ng/mL | [8] |
| Hesperidin | RAW 264.7 cells | PMA + A23187 | 0.1 mg/mL | Average IL-8 production: 0.47 ng/mL; Average TNF-α production: 0.3 ng/mL; Average IL-1β production: 0.0367 ng/mL | [8] |
| Hesperidin | RAW 264.7 cells | LPS | 10, 20, and 30 μM | Reduced NO₂ production to 4.8967 μM, 3.6 μM, and 2.8667 μM, respectively | [8] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Inflammatory Model | Dosage | Effect | Reference |
| Isorhamnetin glycoside (IGR) | Rat | Croton oil-induced ear edema | --- | 77.4 ± 5.7% inhibition of ear edema | [6] |
| Hesperidin | Mice | Xylene-induced ear edema | 100, 200, 300, and 400 mg/kg b. wt. | 26.03%, 34.54%, 47.21%, and 43.63% suppression, respectively | [2] |
| Hesperidin | Mice | LPS-induced lung inflammation | 200 mg/kg b. wt. (oral) | Downregulated TNF-α, IL-1β, IL-6, KC, MIP-2, MCP-1, and IL-12 expression | [2] |
| Hesperidin | Rats | Trinitrobenzenesulfonic acid-induced colitis | 10 or 25 mg/kg b. wt. | Exerted anti-inflammatory effect | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are the protocols for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages (for Hesperidin)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pretreated with varying concentrations of Hesperidin (e.g., 10, 20, 30 µM) for a specified duration.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement of Nitric Oxide (NO): The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂), in the culture supernatant using the Griess reagent.
-
Measurement of Cytokines: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Rats (for Isorhamnetin Glycosides)
-
Animals: Male Wistar rats are used for the experiment.
-
Induction of Edema: A solution of croton oil in an appropriate solvent is topically applied to the inner surface of the rat's ear to induce inflammation and edema.
-
Treatment: The test compound, Isorhamnetin glycoside, or a control vehicle is applied topically to the ear shortly after the croton oil application.
-
Measurement of Edema: After a specific period (e.g., 6 hours), the rats are euthanized, and circular sections are cut from both the treated and untreated ears. The weight difference between the two sections is calculated to determine the degree of edema and the percentage of inhibition by the test compound.[6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Hesperidin in their anti-inflammatory action.
Caption: Signaling pathway for this compound's anti-inflammatory action.
Caption: Hesperidin's inhibitory effect on the NF-κB inflammatory signaling pathway.
Conclusion
Both this compound and Hesperidin demonstrate significant anti-inflammatory potential by targeting core inflammatory pathways, primarily the NF-κB signaling cascade. The available data suggests that both compounds are effective in reducing a broad spectrum of inflammatory mediators in both cellular and animal models.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 3. What is the mechanism of Hesperidin? [synapse.patsnap.com]
- 4. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising influences of hesperidin and hesperetin against diabetes and its complications: a systematic review of molecular, cellular, and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
A Head-to-Head Comparison of Isorhamnetin 3-O-glucoside and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of phytochemicals, flavonoids stand out for their significant therapeutic potential. Among them, Isorhamnetin 3-O-glucoside, a glycosylated form of isorhamnetin, has garnered increasing interest for its diverse biological activities. This guide provides an objective, data-driven comparison of this compound against other well-researched flavonoids—Quercetin, Kaempferol, and Luteolin—across key pharmacological domains: antioxidant, anti-inflammatory, and anticancer activities. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited assays are provided.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data from in vitro studies, primarily focusing on the half-maximal inhibitory concentration (IC50) and other relevant metrics. A lower IC50 value indicates greater potency.
Table 1: Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, enabling them to neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for evaluating this activity.
| Flavonoid | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference |
| This compound | 3.16 µg/mL | 44.93 µg/mL | [1] |
| Isorhamnetin (aglycone) | 24.61 µmol/L | 14.54 µmol/L | [2][3] |
| Quercetin | 3.07 µmol/L | 3.64 µmol/L | [2][3] |
Note: Direct comparative data for this compound alongside Quercetin, Kaempferol, and Luteolin in the same study is limited. The data for the aglycone, Isorhamnetin, is provided for a more direct structural comparison with Quercetin.
Table 2: Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids can mitigate inflammation by inhibiting key enzymes and signaling pathways. This table presents data on the inhibition of cyclooxygenase (COX) enzymes and nitric oxide (NO) production.
| Flavonoid | Target | Inhibition Data | Cell Line/System | Reference |
| Isorhamnetin | NF-κB Activation | Inhibits activation | Macrophages | [4][5] |
| This compound | IL-6 Production | Inhibitory effect at 100 µg/mL | TNF-α-stimulated MG-63 cells | |
| Quercetin | NF-κB & STAT-1 Activation | Inhibits activation | Macrophages | [4] |
| Kaempferol | NF-κB & STAT-1 Activation | Inhibits activation | Macrophages | [4] |
| Luteolin | NF-κB Activation | Inhibits activation | Macrophages | [4] |
Table 3: Anticancer Activity
The potential of flavonoids to combat cancer is a significant area of research. The MTT assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.
| Flavonoid | Cell Line | IC50 Value | Reference |
| Isorhamnetin 3-O-glucosylrhamnoside | HT-29 RFP (Colon) | 53.72 µg/mL | [6] |
| Isorhamnetin | A549 (Lung) | - | [7] |
| MDA-MB-231 (Breast) | - | [7] | |
| Luteolin | GLC4 (Lung) | 40.9 µM | [8] |
| COLO 320 (Colon) | 32.5 µM | [8] | |
| A431 (Squamous) | 19 µM | [8] | |
| PC-3 (Prostate) | < 100 µM (complete retardation) | [8] | |
| HT-29 (Colon) | 20-60 µM (cell cycle arrest) | [8] | |
| HL60 (Hepatoma) | 12.5 µM | [8] | |
| Quercetin | A431 (Squamous) | 21 µM | [8] |
| PC-3 (Prostate) | < 100 µM (complete retardation) | [8] | |
| Kaempferol | PC-3 (Prostate) | < 100 µM (complete retardation) | [8] |
Note: The anticancer activity of flavonoids is highly cell-line dependent. The data presented for this compound is for a related compound. Direct comparative studies across a panel of cell lines for all four flavonoids are needed for a comprehensive assessment.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding the data. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway modulated by these flavonoids and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Caption: A generalized workflow for in vitro bioactivity screening of flavonoids.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, generalized protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, other flavonoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of concentrations for each test compound and the positive control in the same solvent.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the dark green/blue ABTS•+ stock solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations for each test compound and the positive control.
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the various concentrations of the test compounds or positive control.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Cancer cell lines
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value is determined from the dose-response curve.
COX Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection probe (colorimetric or fluorometric)
-
Test compounds
-
Positive control (e.g., Celecoxib for COX-2, Indomethacin for both)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and enzyme solutions according to the assay kit manufacturer's instructions.
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds at various concentrations. Include wells for a vehicle control (100% activity) and a positive inhibitor control.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately measure the absorbance or fluorescence kinetically or at a fixed endpoint, according to the specific assay's instructions.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This guide provides a comparative overview of this compound and other major flavonoids based on available scientific literature. While direct, comprehensive comparative studies are still needed, the existing data suggests that this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties. Its efficacy, particularly in comparison to its aglycone and other flavonoids, warrants further investigation to fully elucidate its therapeutic potential. The provided experimental protocols serve as a foundation for researchers to conduct such comparative studies in a standardized manner.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isorhamnetin 3-O-glucoside: A Guide for Laboratory Professionals
The proper disposal of Isorhamnetin 3-O-glucoside is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
While some safety data sheets (SDS) for this compound indicate that it does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), it is best practice to handle all chemical compounds with caution.[1][2] The parent compound, Isorhamnetin, is suspected of causing cancer, and this compound is known to be incompatible with strong oxidizers.[1][3] Therefore, treating it as hazardous chemical waste is a prudent and recommended approach.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult your institution's Environmental Health and Safety (EHS) guidelines and the specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Handling:
-
Avoid generating dust.[4]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Prevent contact with skin and eyes.
-
Keep away from strong oxidizing agents.[1]
Quantitative Data Summary
For proper waste identification and labeling, the following information is essential:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5041-82-7[1] |
| Molecular Formula | C22H22O12[2] |
| Appearance | Off-white solid[5] |
| Incompatibilities | Strong oxidizing agents[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service or your institution's EHS program.[3] Do not dispose of this compound in the regular trash or down the drain. [3]
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any contaminated materials such as weighing paper, gloves, and wipes, in a designated hazardous waste container.[3]
-
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid waste container.
-
Reusable glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3][7] After thorough cleaning, the glassware can be washed and reused.
-
Container Selection and Labeling
-
Container Type:
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[8]
-
The label must include the full chemical name, "this compound," and the approximate concentration or quantity.[7] Do not use abbreviations or chemical formulas.[7][8]
-
Indicate the date when the waste was first added to the container.[7]
-
Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
Ensure containers are kept closed at all times, except when adding waste.[6]
-
Store waste away from general laboratory traffic and in secondary containment to prevent spills.[3]
-
Segregate the waste container from incompatible materials, especially strong oxidizers.[8]
Arranging for Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.[3]
-
Follow your institution's specific procedures for requesting a waste collection.
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. This compound | C22H22O12 | CID 5318645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Isorhamnetin-3-O-Glucoside(P) | LGC Standards [lgcstandards.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Isorhamnetin 3-O-glucoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Isorhamnetin 3-O-glucoside.
Compound Information:
According to the Safety Data Sheet (SDS), this compound does not meet the criteria for hazardous classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][3] Consequently, specific labeling is not required.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly when the formation of dust is possible.[1]
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye Protection | Safety goggles with side protection | --- |
| Hand Protection | Suitable chemical protection gloves | EN 374 |
| Respiratory Protection | Particulate filter device (if dust is formed) | EN 143 (P1 filter) |
| Skin and Body | Laboratory coat | --- |
It is also recommended to use preventive skin protection, such as barrier creams, and to allow for periods of skin regeneration.[1]
Operational Plan: From Receipt to Disposal
A systematic approach ensures safety at every stage of the compound's lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Keep the container tightly closed.[1]
-
Store away from food, drink, animal feedstuffs, and strong oxidizers, as violent reactions can occur with the latter.[1][4]
2. Handling and Preparation:
-
Engineering Controls: When handling the solid compound, especially if there is a risk of dust formation, work in a well-ventilated area.[7] The SDS for this compound specifies that respiratory protection is necessary if dust is formed.[1]
-
Procedural Steps:
-
Before beginning work, ensure the workspace is clean and uncluttered.
-
Don the appropriate PPE as detailed in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Minimize the creation of dust during weighing and transfer.
-
When preparing solutions, add the solvent to the powder slowly and carefully to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.
-
3. Disposal Plan:
-
All waste contaminated with this compound should be handled as chemical waste.
-
Solid Waste: Collect any unused powder, contaminated gloves, weighing papers, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Emergency Procedures
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical advice.[1]
-
Skin Contact: Rinse the affected area with water or shower.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. If the person feels unwell, call a doctor.[1]
To date, no specific symptoms or effects of exposure are known.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. Isorhamnetin-3-O-Glucoside(P) | LGC Standards [lgcstandards.com]
- 3. This compound | C22H22O12 | CID 5318645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
